molecular formula C22H28F2N2O2S B12364045 JJC8-091

JJC8-091

Cat. No.: B12364045
M. Wt: 422.5 g/mol
InChI Key: PHGOEMMHIGVMIN-UHFFFAOYSA-N
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Description

JJC8-091 is a useful research compound. Its molecular formula is C22H28F2N2O2S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28F2N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3

InChI Key

PHGOEMMHIGVMIN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O

Origin of Product

United States

Foundational & Exploratory

The Atypical Dopamine Reuptake Inhibitor JJC8-091: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JJC8-091 is a novel, atypical dopamine reuptake inhibitor (DRI) derived from modafinil, which shows significant promise as a potential pharmacotherapy for psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique mechanism of action at the dopamine transporter (DAT) that results in a blunted increase in extracellular dopamine and a lack of reinforcing effects, while still being effective at blocking the abuse-related effects of cocaine.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions with DAT, its effects on dopamine dynamics, and its behavioral pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are also presented.

Molecular Mechanism of Action: An Atypical Interaction with the Dopamine Transporter

The core of this compound's atypical profile lies in its distinct binding mode to the dopamine transporter (DAT). Computational modeling and experimental evidence suggest that this compound preferentially binds to and stabilizes an occluded or inward-facing conformation of DAT.[2][3] This is in stark contrast to cocaine and cocaine-like DRIs (e.g., JJC8-088), which bind to the outward-facing conformation of the transporter.[2] This differential binding is thought to be the primary determinant of their divergent behavioral effects.

By stabilizing a more occluded state, this compound is believed to prevent the conformational changes necessary for cocaine to bind and elicit its powerful reinforcing effects.[2] This unique interaction allows this compound to act as an effective cocaine antagonist without producing cocaine-like subjective effects.

cluster_0 Typical DRI (e.g., Cocaine) cluster_1 Atypical DRI (this compound) Cocaine Cocaine OutwardDAT DAT (Outward-facing) Cocaine->OutwardDAT Binds to Dopamine Dopamine OutwardDAT->Dopamine Blocks Reuptake Synapse Synaptic Cleft Dopamine->Synapse Accumulates in Reinforcement High Reinforcement Synapse->Reinforcement JJC8_091 This compound OccludedDAT DAT (Occluded/Inward-facing) JJC8_091->OccludedDAT Binds to & Stabilizes BluntedDopamine Blunted Dopamine Increase OccludedDAT->BluntedDopamine Leads to CocaineBlockade Cocaine Binding Blocked OccludedDAT->CocaineBlockade NoReinforcement Low/No Reinforcement BluntedDopamine->NoReinforcement start Start prep Prepare brain tissue homogenate (e.g., striatum) start->prep incubate Incubate homogenate with [3H]WIN 35,428 (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand (scintillation counting) separate->quantify analyze Analyze data to determine Ki value (e.g., Cheng-Prusoff equation) quantify->analyze end End analyze->end

References

An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JJC8-091, an atypical dopamine reuptake inhibitor (DRI). This compound, a derivative of modafinil, is under investigation as a potential therapeutic for psychostimulant use disorder.[1] Its unique interaction with the dopamine transporter (DAT), distinct from that of typical stimulants like cocaine, underscores its therapeutic potential and makes it a subject of significant interest in neuropharmacology and drug development.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT) and other key monoamine transporters and receptors has been characterized in multiple studies. It is important to note the variability in reported affinity values, which may be attributed to different experimental conditions and biological preparations (e.g., rodent versus primate tissue). The following tables summarize the available quantitative data to facilitate comparison.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

TransporterKi (nM)Species/TissueNotesReference
Dopamine Transporter (DAT)16.7Not Specified[1]
Dopamine Transporter (DAT)230 - 289Not Specified[1][2]
Dopamine Transporter (DAT)2730 ± 1270Non-human Primate (Striatum)Compared to JJC8-088 (14.4 ± 9 nM) in the same study.[3][4][5][3][4][5]
Serotonin Transporter (SERT)1,770Not Specified106-fold lower affinity than for DAT in the same study.[1]
Serotonin Transporter (SERT)97,800Not Specified[2]
Norepinephrine Transporter (NET)17,800Not Specified1,066-fold lower affinity than for DAT in the same study.[1]

Table 2: this compound Binding Affinity (Ki) for Other Receptors

ReceptorKi (nM)NotesReference
Sigma σ1 Receptor454 - 1,0102.0–3.5-fold lower affinity than for DAT.[1]
Dopamine D2 Receptor298High affinity.[1]
Dopamine D3 Receptor480High affinity.[1]
Dopamine D4 Receptor3,820Lower affinity.[1]

Experimental Protocols

The binding affinity of this compound for the dopamine transporter is primarily determined using radioligand binding assays. The following is a generalized protocol based on cited methodologies for the displacement of [³H]WIN 35,428, a cocaine analog that binds to DAT.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from studies conducted on non-human primate and rodent brain tissue.[3][5]

1. Tissue Preparation:

  • Brain tissue, specifically the striatum (caudate nucleus), is dissected from the chosen species (e.g., rhesus monkey or rat).[3][5]
  • The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. This process is repeated to ensure the removal of endogenous substances.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of the radioligand [³H]WIN 35,428.
  • Varying concentrations of the competing ligand, this compound, are added to the incubation mixture to generate a competition curve.
  • Total Binding: Determined in the absence of a competing ligand.
  • Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine (e.g., 1 µM), to saturate the specific binding sites.
  • The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.[4]

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Mechanism of Action and Conformational Effects

This compound is classified as an "atypical" dopamine reuptake inhibitor. This distinction is based on its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine.

  • Typical Inhibitors (e.g., Cocaine): These ligands bind to and stabilize the dopamine transporter in an outward-facing conformation .[6] This traps the transporter in a state that is open to the synaptic cleft, effectively blocking dopamine reuptake.

  • Atypical Inhibitors (e.g., this compound): this compound preferentially binds to or induces a more occluded or inward-facing conformation of the dopamine transporter.[6][7] This distinct binding mode is thought to underlie its different behavioral profile, which includes a lower potential for abuse compared to cocaine.[7] Molecular dynamics simulations suggest that the sulfoxide group in this compound plays a crucial role in promoting this inward-facing state.[1]

The diagrams below illustrate the experimental workflow for determining binding affinity and the differential effects of typical and atypical inhibitors on DAT conformation.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Striatal Tissue homogenize Homogenization in Buffer tissue->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes DAT-Rich Membranes centrifuge->membranes incubation Incubation at 4°C membranes->incubation radioligand [³H]WIN 35,428 radioligand->incubation competitor This compound (Varying Conc.) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC₅₀ & Ki Calculation counting->analysis

Radioligand Binding Assay Workflow.

dat_conformation cluster_typical Typical Inhibitor cluster_atypical Atypical Inhibitor cocaine Cocaine dat_outward DAT (Outward-Facing) cocaine->dat_outward Stabilizes jjc8091 This compound dat_inward DAT (Inward-Facing/ Occluded) jjc8091->dat_inward Induces/ Stabilizes dat_equilibrium DAT Conformation (Dynamic Equilibrium) dat_equilibrium->dat_outward dat_equilibrium->dat_inward

DAT Conformational Selection by Inhibitors.

References

A Technical Guide to the Monoamine Transporter Selectivity of JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JJC8-091, an atypical dopamine reuptake inhibitor (DRI), for the dopamine transporter (DAT) versus the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document outlines the quantitative binding affinities, detailed experimental methodologies for these determinations, and the unique signaling pathway implications of this compound's interaction with DAT.

Quantitative Selectivity Profile

This compound exhibits a pronounced selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters. The binding affinities, represented by the inhibition constant (Kᵢ), quantify this preference. A lower Kᵢ value indicates a higher binding affinity.

TransporterKᵢ (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)Reference
Dopamine Transporter (DAT) 16.7--[1]
Serotonin Transporter (SERT) 1,770106-fold-[1]
Norepinephrine Transporter (NET) 17,800-1,066-fold[1]

Note: In other studies, the Kᵢ of this compound for DAT has been reported to be in the range of 230 to 289 nM.[1] In nonhuman primate striatum, a lower affinity for DAT was observed (Kᵢ = 2730 ± 1270 nM).[2][3][4]

Experimental Protocols

The binding affinity of this compound for the dopamine transporter is determined through radioligand binding assays. The following is a representative protocol for determining DAT binding in nonhuman primate striatal membranes.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from studies determining the affinity of compounds at the DAT in nonhuman primate (NHP) striatum.[2][5]

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT by measuring its ability to displace the selective DAT radioligand [³H]WIN 35,428 from striatal membrane preparations.

Materials:

  • Frozen NHP caudate nucleus tissue

  • Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4)

  • [³H]WIN 35,428 (specific activity ~84 Ci/mmol)

  • GBR 12909 (for determining non-specific binding)

  • This compound (or other test compounds) at various concentrations

  • Brinkman Polytron homogenizer

  • High-speed refrigerated centrifuge

  • Assay tubes

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation:

    • Dissect frozen NHP caudates on ice.

    • Homogenize the tissue in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Brinkman Polytron (e.g., setting 6 for 20 seconds).

    • Centrifuge the homogenate at 20,000 RPM for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the resulting pellet in fresh buffer, and centrifuge again under the same conditions.

    • Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).

  • Binding Assay:

    • Set up assay tubes containing 0.5 mL of sucrose phosphate buffer.

    • Add [³H]WIN 35,428 to a final concentration of 0.5 nM.

    • Add various concentrations of the inhibitor (this compound) to create a displacement curve (typically seven concentrations).

    • For determining non-specific binding, add 2 µM GBR 12909 to a separate set of tubes.

    • Initiate the binding reaction by adding 1.0 mg of the prepared tissue membrane suspension to each tube.

    • Incubate the tubes for 120 minutes at 25°C.

  • Data Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters (not detailed in the provided abstract but a standard step).

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Generate displacement curves by plotting the percentage of specific binding versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ (the concentration of inhibitor that displaces 50% of the specific binding) from the displacement curves using non-linear regression analysis.

    • Convert the IC₅₀ values to binding affinity (Kᵢ) values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter (for [³H]WIN 35,428, a Kᴅ of 5.5 nM is used).[5]

    • The final Kᵢ values are typically an average of at least three independent experiments.[5]

Signaling Pathways and Mechanism of Action

This compound is classified as an "atypical" dopamine reuptake inhibitor due to its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine. This distinction is rooted in the conformational state that the ligand stabilizes upon binding to the transporter.

Computational models and experimental data suggest that typical DAT inhibitors, such as cocaine, bind to and stabilize an outward-facing conformation of the transporter.[6] This leads to a rapid and pronounced increase in synaptic dopamine levels, which is associated with the reinforcing and abuse potential of these drugs.

In contrast, this compound is predicted to favor a more occluded or inward-facing conformation of DAT.[2][6] This mode of binding results in a more gradual and blunted increase in extracellular dopamine in key brain regions like the nucleus accumbens.[1] This altered neurochemical profile is thought to underlie the observed lack of cocaine-like behavioral effects and lower abuse liability of this compound.[1][6]

DAT_Conformation cluster_0 Typical DAT Inhibition (e.g., Cocaine) cluster_1 Atypical DAT Inhibition (this compound) Cocaine Cocaine DAT_Outward DAT (Outward-Facing) Cocaine->DAT_Outward Binds & Stabilizes DA_High Rapid, High Increase in Synaptic Dopamine DAT_Outward->DA_High Leads to JJC8_091 This compound DAT_Inward DAT (Inward-Facing/Occluded) JJC8_091->DAT_Inward Binds & Stabilizes DA_Blunted Slow, Blunted Increase in Synaptic Dopamine DAT_Inward->DA_Blunted Leads to

Caption: Conformational effects of typical vs. atypical DAT inhibitors.

The workflow for assessing the binding affinity of this compound at monoamine transporters follows a standardized path from tissue preparation to data analysis.

Experimental_Workflow Tissue_Prep Tissue Preparation (e.g., NHP Striatum Homogenization) Binding_Assay Radioligand Binding Assay (Incubation with [3H]Radioligand & this compound) Tissue_Prep->Binding_Assay Filtration Rapid Filtration & Washing Binding_Assay->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis

Caption: Workflow for radioligand binding affinity determination.

The high selectivity of this compound for the dopamine transporter is a key feature of its pharmacological profile.

Selectivity_Profile JJC8_091 This compound DAT DAT JJC8_091->DAT High Affinity (Ki = 16.7 nM) SERT SERT JJC8_091->SERT Low Affinity (Ki = 1,770 nM) NET NET JJC8_091->NET Very Low Affinity (Ki = 17,800 nM)

Caption: this compound demonstrates high selectivity for DAT over SERT and NET.

References

Unveiling the In Vivo Profile of JJC8-091: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of JJC8-091, an atypical dopamine reuptake inhibitor derived from modafinil. This compound is a compound of interest for its potential therapeutic applications, and understanding its behavior within a biological system is paramount for further development. This document summarizes key quantitative data, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.

Pharmacokinetics of this compound in Rhesus Monkeys

This compound has been evaluated in preclinical models to determine its pharmacokinetic profile. A key study in cocaine-experienced male rhesus monkeys provides the most detailed in vivo data currently available.[1] Following intravenous administration, this compound demonstrated favorable plasma pharmacokinetics for behavioral assessments.[1]

Quantitative Pharmacokinetic Parameters

The primary pharmacokinetic parameter identified for this compound is its plasma half-life. The peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve or AUC) were calculated in the source study, but the specific values have not been reported in the available literature.[1]

ParameterValueSpeciesDoseRoute of AdministrationReference
Half-life (t½) 3.5 hoursRhesus Monkey1.9 mg/kgIntravenous (i.v.)[1]
Cmax Not ReportedRhesus Monkey1.9 mg/kgi.v.[1]
AUC Not ReportedRhesus Monkey1.9 mg/kgi.v.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.

Animal Model and Dosing

The in vivo pharmacokinetic profile of this compound was determined in three cocaine-experienced male rhesus monkeys.[1] The compound was administered as a single intravenous dose of 1.9 mg/kg.[1]

Sample Collection and Analysis

Blood samples were collected at multiple time points post-administration to characterize the plasma concentration-time profile of this compound. The analysis of plasma samples was conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound in rhesus monkeys.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Intravenous Administration of this compound (1.9 mg/kg) to Rhesus Monkeys (n=3) blood_collection Blood Sample Collection at Predetermined Timepoints dosing->blood_collection centrifugation Centrifugation to Separate Plasma blood_collection->centrifugation extraction Protein Precipitation and Extraction centrifugation->extraction lcms LC-MS/MS Analysis of Plasma Samples extraction->lcms pk_analysis Non-Compartmental Pharmacokinetic Analysis lcms->pk_analysis

Pharmacokinetic Study Workflow for this compound.
In Vivo Microdialysis

In studies assessing the neurochemical effects of this compound in rats, in vivo microdialysis was employed to measure extracellular dopamine levels in the nucleus accumbens shell.[2] This technique allows for the continuous sampling of neurotransmitters in specific brain regions of freely moving animals.

Metabolism of this compound

As of the latest available data, specific in vivo metabolism studies for this compound have not been published. However, this compound is a structural analog of modafinil, and its metabolic fate is predicted to follow similar pathways. Modafinil is primarily metabolized in the liver, with the main routes being amide hydrolysis and oxidation by cytochrome P450 enzymes, particularly CYP3A4. The major metabolites of modafinil are modafinil acid and modafinil sulfone, which are pharmacologically inactive.

Based on the structure of this compound and the known metabolism of modafinil, a putative metabolic pathway is proposed below. It is important to note that this is a predicted pathway and requires experimental verification.

The following diagram illustrates the proposed metabolic pathway of this compound.

G cluster_phase1 Phase I Metabolism (Predicted) cluster_phase2 Phase II Metabolism (Predicted) JJC8091 This compound Oxidation Oxidation (CYP-mediated) JJC8091->Oxidation CYP3A4 (major), other CYPs (minor) Hydrolysis Hydrolysis JJC8091->Hydrolysis Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Hydrolysis->Conjugation Excretion Excretion (Urine/Feces) Conjugation->Excretion

Predicted Metabolic Pathway of this compound.

Mechanism of Action: Dopamine Transporter Inhibition

This compound functions as an atypical dopamine reuptake inhibitor.[3] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

The diagram below illustrates the mechanism of action of this compound at the dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding JJC8091 This compound JJC8091->DAT Inhibition

Mechanism of Action of this compound at the Dopamine Transporter.

Conclusion

This compound exhibits a plasma half-life of 3.5 hours in rhesus monkeys, suggesting it is suitable for further preclinical behavioral studies.[1] While detailed quantitative pharmacokinetic parameters such as Cmax and AUC are not yet publicly available, the established experimental protocols provide a solid foundation for future investigations. The metabolism of this compound is predicted to be similar to that of its parent compound, modafinil, involving hepatic oxidation and hydrolysis, though this requires experimental confirmation. Its mechanism as a dopamine transporter inhibitor is well-characterized. Further studies are warranted to fully elucidate the complete pharmacokinetic and metabolic profile of this compound to support its ongoing development as a potential therapeutic agent.

References

The Modafinil Analog JJC8-091: An Atypical Dopamine Transporter Inhibitor for Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and experimental data surrounding JJC8-091, a novel modafinil analog with significant potential in the field of addiction research. As an atypical dopamine transporter (DAT) inhibitor, this compound presents a unique pharmacological profile that distinguishes it from traditional psychostimulants like cocaine, making it a compelling candidate for the development of therapeutics for substance use disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate further research and development.

Introduction: The Promise of Atypical Dopamine Transporter Inhibition

Modafinil, a wakefulness-promoting agent, has been explored as a potential treatment for psychostimulant use disorder due to its interaction with the dopamine transporter (DAT).[1] However, its relatively low affinity for DAT has prompted the development of novel analogs with improved potency and selectivity.[2] this compound emerged from these efforts as a lead compound, demonstrating a distinct "atypical" mechanism of DAT inhibition.[3][4]

Unlike "typical" DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine and reinforcing effects, this compound is hypothesized to stabilize an inward-facing or occluded conformation of the DAT.[3][5][6] This action is thought to result in a more gradual and modest increase in extracellular dopamine, thereby reducing the abuse potential while still mitigating the neurochemical deficits associated with addiction.[1][4] Preclinical studies have shown that this compound can reduce cocaine and methamphetamine self-administration and prevent the reinstatement of drug-seeking behavior in animal models, without demonstrating reinforcing properties itself.[1][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and relevant comparators from preclinical studies.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)

CompoundDAT (Rat)DAT (NHP)SERT (Rat)NET (Rat)D2 Receptor (Rat)D3 Receptor (Rat)σ1 Receptor (Rat)
This compound 230 - 289[4]2730 ± 1270[8][9]1,770[4]17,800[4]298[4]480[4]454 - 1,010[4]
JJC8-088 2.5314.4 ± 9[9]-----
Modafinil 2,600 - 8,160[4]------
Cocaine 72[10]------

NHP: Non-Human Primate

Table 2: Pharmacokinetic Properties

CompoundSpeciesDose & RouteHalf-life (t½)
This compound Rhesus Monkey1.9 mg/kg, i.v.3.5 hours[8][9]
JJC8-088 Rhesus Monkey0.7 mg/kg, i.v.1.1 hours[8][9]

Table 3: Effects on Cocaine and Methamphetamine Self-Administration in Rats

CompoundPsychostimulantEffect
This compound CocaineReduced self-administration and cocaine-primed reinstatement.[1]
This compound MethamphetamineDose-dependently decreased self-administration in both short and long access models.
JJC8-088 CocaineReduced self-administration but was self-administered when substituted for cocaine.
JJC8-088 MethamphetamineDid not significantly reduce self-administration.[7]

Molecular Mechanism and Signaling Pathways

The differential effects of this compound and typical DAT inhibitors like cocaine stem from their distinct interactions with the dopamine transporter. Computational modeling and experimental evidence suggest that these compounds stabilize different conformational states of the DAT, leading to divergent downstream effects on dopamine neurotransmission.

cluster_0 Typical DAT Inhibition (e.g., Cocaine) cluster_1 Atypical DAT Inhibition (this compound) Cocaine Cocaine DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds and stabilizes Dopamine_synapse Synaptic Dopamine DAT_outward->Dopamine_synapse Blocks Reuptake Dopamine_receptors Postsynaptic Dopamine Receptors Dopamine_synapse->Dopamine_receptors Rapid, high-level increase Reward_pathway Reinforcement & Reward Dopamine_receptors->Reward_pathway Strong Activation JJC8091 This compound DAT_inward DAT (Inward-Facing/ Occluded) JJC8091->DAT_inward Binds and stabilizes Dopamine_synapse_atypical Synaptic Dopamine DAT_inward->Dopamine_synapse_atypical Modulates Reuptake Dopamine_receptors_atypical Postsynaptic Dopamine Receptors Dopamine_synapse_atypical->Dopamine_receptors_atypical Slow, moderate increase Therapeutic_effect Reduced Craving & Reinstatement Dopamine_receptors_atypical->Therapeutic_effect Normalized Signaling

Caption: Comparative signaling pathways of typical vs. atypical DAT inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

This compound (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol oxalate) and its analogs are synthesized according to previously published procedures. While the specific multi-step synthesis is proprietary, it generally involves the coupling of a bis(4-fluorophenyl)methylsulfinylethyl moiety with a piperazine-containing propanol side chain. The final product is often converted to a salt, such as an oxalate or fumarate, for improved stability and solubility.[3][11]

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of this compound to the dopamine transporter.

Materials:

  • Tissue: Striatal tissue from male Sprague-Dawley rats or non-human primates.

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: 100 µM Cocaine HCl.

  • Buffer: Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄).

  • Test compounds: this compound and other inhibitors at various concentrations.

Procedure:

  • Membrane Preparation: Homogenize dissected striatal tissue in 20 volumes of ice-cold sucrose phosphate buffer. Centrifuge the homogenate, resuspend the pellet in buffer, and repeat the centrifugation step. Resuspend the final pellet to a concentration of 10 mg/mL original wet weight.

  • Assay Setup: In assay tubes, combine 0.5 mL of sucrose phosphate buffer, 0.5 nM [³H]WIN 35,428, 1.0 mg of tissue, and varying concentrations of the test inhibitor.

  • Incubation: Initiate the reaction by adding the tissue and incubate the tubes on ice for 120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

start Start prep Prepare Striatal Membranes start->prep incubate Incubate Membranes with [3H]WIN 35,428 & Inhibitor prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a competitive DAT radioligand binding assay.
In Vivo Microdialysis

This protocol outlines the measurement of extracellular dopamine in the nucleus accumbens of freely moving rats.

Materials:

  • Subjects: Male Wistar or Sprague-Dawley rats.

  • Microdialysis Probes: Concentric microdialysis probes with a semipermeable membrane.

  • Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Procedure:

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least one week.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: Administer this compound or a control substance (e.g., saline, cocaine) systemically (e.g., intraperitoneally).

  • Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Expression: Express dopamine concentrations as a percentage of the baseline levels.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is employed to measure rapid, sub-second changes in dopamine concentration in the brain.

Materials:

  • Subjects: Male Swiss-Webster mice or rats.

  • Electrodes: Carbon-fiber microelectrodes and a Ag/AgCl reference electrode.

  • Voltammetry System: A potentiostat and data acquisition software.

Procedure:

  • Electrode Implantation: Anesthetize the animal and stereotaxically implant a carbon-fiber microelectrode into the nucleus accumbens.

  • Waveform Application: Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back) to the microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

  • Dopamine Detection: The applied potential causes the oxidation and reduction of dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.

  • Stimulation: Electrically stimulate dopamine release using a bipolar stimulating electrode placed in a relevant brain region (e.g., the ventral tegmental area).

  • Data Analysis: Use background-subtracted cyclic voltammograms to identify and quantify dopamine.

Cocaine Self-Administration and Reinstatement Model

This behavioral paradigm assesses the reinforcing properties of drugs and the motivation to seek them.

Procedure:

  • Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rats.

  • Self-Administration Training: Place rats in operant conditioning chambers equipped with two levers. Train them to press one "active" lever to receive an intravenous infusion of cocaine, paired with a cue (e.g., a light and a tone). Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.

  • Extinction: After stable self-administration is established, replace the cocaine infusions with saline. Lever pressing will decrease as the rats learn that the response is no longer reinforced.

  • Reinstatement Test: Once lever pressing is extinguished, test for reinstatement of drug-seeking behavior by administering a priming injection of cocaine or presenting the drug-associated cues. An increase in pressing on the previously active lever indicates reinstatement.

  • This compound Testing: To test the effects of this compound, administer it prior to self-administration sessions or before a reinstatement test to assess its ability to reduce cocaine intake or drug-seeking behavior.

start Start surgery Jugular Vein Catheterization start->surgery training Cocaine Self-Administration Training (Active Lever Press) surgery->training extinction Extinction Phase (Saline Substitution) training->extinction reinstatement Reinstatement Test (Cocaine Prime or Cue) extinction->reinstatement end End reinstatement->end

Caption: Experimental workflow for the cocaine reinstatement model.

Conclusion and Future Directions

This compound represents a significant advancement in the development of pharmacotherapies for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter offers a promising avenue for reducing drug craving and relapse without the abuse liability associated with traditional dopamine agonists. The data presented in this guide highlight its potential, but further research is warranted. Future studies should focus on a more detailed characterization of its off-target effects, long-term safety and efficacy in preclinical models, and ultimately, its translation to clinical populations. The experimental protocols provided herein offer a foundation for researchers to build upon in the continued investigation of this compound and other novel modafinil analogs.

References

JJC8-091: A Technical Whitepaper on its Effects on Dopamine Levels in the Nucleus Accumbens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the pharmacological effects of JJC8-091, an atypical dopamine reuptake inhibitor, with a specific focus on its impact on dopamine dynamics within the nucleus accumbens.

Introduction

This compound is a novel analog of modafinil developed as a potential pharmacotherapy for psychostimulant use disorders[1][2]. As an atypical dopamine reuptake inhibitor (DRI), its mechanism of action and resulting neurochemical profile differ significantly from typical DRIs like cocaine[2][3]. This compound is characterized by a mild, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens[1]. This profile is associated with a low potential for abuse, as it does not produce the rapid, pronounced dopamine spike linked to the reinforcing effects of addictive psychostimulants[1][2]. In preclinical studies, this compound has been shown to reduce cocaine and methamphetamine self-administration without being self-administered itself[1][2].

Molecular Mechanism of Action

This compound's primary mechanism is the inhibition of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron[1][3]. By blocking this transporter, this compound increases the extracellular concentration of dopamine.

2.1 Binding Affinities this compound exhibits a distinct binding profile. It has a high affinity for the DAT, though values can vary between studies and species[1][4]. Its affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT) is substantially lower, indicating its selectivity for the dopamine system[1]. The compound also interacts with other receptors, albeit with lower affinity than for the DAT[1].

Table 1: Binding Affinities (Kᵢ) of this compound at Monoamine Transporters and Other Receptors

TargetBinding Affinity (Kᵢ, nM)Reference
Dopamine Transporter (DAT)16.7 - 289[1]
Dopamine Transporter (DAT) - NHP Striatum2730 ± 1270[4][5]
Norepinephrine Transporter (NET)17,800[1]
Serotonin Transporter (SERT)1,770[1]
Sigma σ₁ Receptor454 - 1,010[1]
Dopamine D₂ Receptor298[1]
Dopamine D₃ Receptor480[1]
Dopamine D₄ Receptor3,820[1]

Note: Kᵢ values represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.

2.2 Atypical DAT Inhibition: Conformational State Computational modeling and experimental data suggest that this compound's "atypical" profile stems from how it interacts with the DAT[2][6]. Unlike cocaine, which is believed to lock the DAT in an outward-facing conformation, this compound is predicted to stabilize a more occluded or inward-facing conformation of the transporter[2][6]. This distinct binding mode is thought to be sufficient to prevent cocaine from binding effectively while producing a more modulated, rather than an abrupt, increase in synaptic dopamine[2].

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Outward-Facing Occluded Inward-Facing DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT:f0 Reuptake D2R Dopamine Receptors (e.g., D2) DA_synapse->D2R Binding JJC8 This compound JJC8->DAT:f1 Binds & Stabilizes Occluded/Inward State

Figure 1. Proposed mechanism of this compound at the dopamine synapse.

Quantitative Effects on Nucleus Accumbens Dopamine

In vivo microdialysis studies in rodents have quantified the dose-dependent effects of this compound on extracellular dopamine levels in the nucleus accumbens shell (NAS), a critical brain region for reward and motivation.

3.1 Dose-Response and Time Course this compound administration leads to a dose-dependent increase in extracellular dopamine.[2]. The effect is characterized by a slower onset and a more prolonged duration compared to typical psychostimulants[2]. Higher doses of 32 and 56 mg/kg (i.p.) produced significant elevations in dopamine, with maximal increases reaching approximately 100% and 150% above baseline, respectively, about 30 minutes post-injection.[2]. Notably, these levels remained elevated by 60-70% three hours after administration, highlighting the long-lasting effect of the compound[2]. In contrast, the structurally similar but "cocaine-like" analog, JJC8-088, produces a much larger and more rapid increase in dopamine[2][3].

Table 2: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens Shell (Rat Model)

Dose (mg/kg, i.p.)Maximal Increase (% of Baseline)Time to Max Effect (min)Duration of Significant EffectReference
10Not significant--[2]
32~100%30> 3 hours[2]
56~150%30> 3 hours[2]

Table 3: Comparative Effects of DRIs on Nucleus Accumbens Dopamine

CompoundTypeMaximal Dopamine IncreaseOnsetAbuse LiabilityReference
This compound AtypicalModerate (~150% at 56 mg/kg)SlowLow[2]
JJC8-088 TypicalHigh (~400% at 32 mg/kg)RapidHigh[2][3]
Cocaine TypicalHigh / Very HighRapidHigh[2]

Experimental Protocols

The following sections detail the standard methodologies used to obtain the quantitative data on this compound's effects on dopamine dynamics.

4.1 In Vivo Microdialysis This is the primary technique used to measure tonic (steady-state) extracellular neurotransmitter levels in freely moving animals.

  • Subjects: Male Sprague-Dawley rats or Swiss-Webster mice are typically used[2][3].

  • Surgery and Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens shell. After a recovery period (typically 5-7 days), a microdialysis probe is inserted through the guide cannula.

  • Microdialysis Procedure:

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

    • The resulting fluid, the dialysate, is collected in timed fractions (e.g., every 10-20 minutes).

    • After a stabilization period to establish a baseline, the animal is administered this compound (typically via intraperitoneal injection, i.p.), and sample collection continues for several hours.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Results are typically expressed as a percentage change from the pre-drug baseline levels[2].

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimation B Stereotaxic Surgery: Guide Cannula Implantation (Target: NAc) A->B C Post-Surgery Recovery (5-7 days) B->C D Insert Microdialysis Probe C->D E Begin aCSF Perfusion (1-2 µL/min) D->E F Collect Baseline Samples (3-4 fractions) E->F G Administer this compound (i.p.) F->G H Collect Post-Injection Samples (for 3-4 hours) G->H I Quantify Dopamine via HPLC-ECD H->I J Data Analysis: Calculate % Change from Baseline I->J K Histological Verification of Probe Placement J->K

Figure 2. Standard experimental workflow for in vivo microdialysis.

4.2 Fast-Scan Cyclic Voltammetry (FSCV) FSCV is used to measure rapid, transient (phasic) changes in dopamine concentration on a sub-second timescale.

  • Subjects & Surgery: Similar to microdialysis, animals (often mice) are implanted with a carbon-fiber microelectrode in the nucleus accumbens[3]. A stimulating electrode is often placed in the ventral tegmental area (VTA) to evoke dopamine release.

  • Procedure: A triangular waveform is applied to the carbon-fiber electrode, which rapidly oxidizes and then reduces dopamine at the electrode surface. This generates a current that is directly proportional to the dopamine concentration.

  • Data Interpretation: While microdialysis measures tonic levels, FSCV reveals how a drug like this compound affects the clearance rate of dopamine following release. Studies show that this compound significantly reduces the rate of dopamine clearance, confirming its action as a DAT inhibitor[3].

Conclusion and Therapeutic Implications

This compound robustly demonstrates the profile of an atypical dopamine reuptake inhibitor. Its key characteristics include:

  • Selective DAT Inhibition: It has a high affinity for DAT with much lower affinity for NET and SERT[1].

  • Modulated Dopamine Increase: It produces a mild to moderate, slow-onset, and long-lasting elevation of dopamine in the nucleus accumbens, avoiding the sharp, reinforcing spikes associated with addictive stimulants[1][2].

  • Atypical Binding Mechanism: It is proposed to stabilize an occluded/inward-facing conformation of the DAT, which differs from the mechanism of cocaine and may underlie its unique neurochemical and behavioral profile[2][6].

This pharmacological profile makes this compound a compelling candidate for the treatment of psychostimulant use disorder. By normalizing dopamine tone without producing significant reinforcing effects, it has the potential to reduce craving and block the effects of abused drugs, representing a promising avenue for medication development[1][2][3].

References

Unraveling the Sigma-1 Receptor Activity of JJC8-091: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-091, a novel analog of modafinil, has emerged as a promising candidate for the treatment of psychostimulant use disorder. Its primary mechanism of action is characterized as atypical dopamine reuptake inhibition. While its effects on the dopamine transporter (DAT) are well-documented, there is a growing interest in its potential off-target activities, particularly at the sigma-1 receptor (σ1R). The sigma-1 receptor, a unique intracellular chaperone protein, is known to modulate various neurotransmitter systems, including the dopaminergic system, and represents a potential target for therapeutic intervention in addiction. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the sigma-1 receptor, including available binding data for structurally related compounds, detailed experimental protocols for characterization, and potential signaling pathways.

Quantitative Pharmacological Data

While direct quantitative data on the binding affinity and functional activity of this compound at the sigma-1 receptor is not yet available in the published literature, data for the closely related modafinil analog, JJC8-016, indicates that this class of compounds does interact with the sigma-1 receptor.[1] The pharmacological profile of this compound at the dopamine transporter is well-characterized and is presented here for comparative purposes.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Various Receptors/Transporters

CompoundTargetSpeciesTissueRadioligandKi (nM)Reference
This compound DATNon-human PrimateStriatum[³H]WIN 35,4282730 ± 1270[2]
This compound DATRatStriatum[³H]WIN 35,428289 ± 43[2]
JJC8-016 DAT---116[1]
JJC8-016 SERT---360[1]
JJC8-016 Sigma-1 Receptor---Binds, Ki not reported[1]

DAT: Dopamine Transporter; SERT: Serotonin Transporter

Experimental Protocols

To determine the sigma-1 receptor activity of this compound, standard pharmacological assays would be employed. The following are detailed methodologies for key experiments.

Sigma-1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor through competition with a known radiolabeled ligand.

Objective: To quantify the affinity of this compound for the sigma-1 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine (a commonly used sigma-1 receptor agonist radioligand)[3]

  • Membrane preparation: Guinea pig brain cortex or cells expressing recombinant sigma-1 receptors[4]

  • Assay buffer: Tris-HCl buffer

  • Non-specific binding control: Haloperidol (a high-affinity sigma-1 receptor ligand)[5]

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound or control compounds.

  • For determining non-specific binding, a high concentration of haloperidol is added to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Serial Dilutions of this compound incubation Incubation prep_compound->incubation prep_reagents Membrane Prep & Radioligand prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation analysis IC50 Determination (Non-linear Regression) scintillation->analysis calculation Ki Calculation (Cheng-Prusoff) analysis->calculation

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.
Sigma-1 Receptor Functional Assay

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the sigma-1 receptor. One established in vivo assay involves measuring the modulation of agonist-induced behaviors.

Objective: To characterize the functional activity of this compound at the sigma-1 receptor.

Model: Male Wistar rats.

Materials:

  • Test compound: this compound

  • Sigma-1 receptor agonist: 1,3-di(2-tolyl)guanidine (DTG)[6]

  • Vehicle solution

  • Intracerebral microinjection apparatus

Procedure:

  • Anesthetize rats and surgically implant a guide cannula targeting the red nucleus. Allow for a recovery period.

  • On the day of the experiment, habituate the animals to the testing environment.

  • Administer this compound or vehicle systemically (e.g., intraperitoneally) at various doses.

  • After a predetermined pretreatment time, microinject a specific dose of the sigma-1 receptor agonist DTG directly into the red nucleus.

  • Observe and score the animals for dystonic reactions (e.g., torticollis) for a defined period.

  • An agonistic effect of this compound would be indicated by the induction of dystonia on its own.

  • An antagonistic effect would be demonstrated by a dose-dependent reduction in the DTG-induced dystonia.

  • Data are analyzed using appropriate statistical methods to determine the nature and potency of this compound's functional activity.

Potential Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists, it can translocate and interact with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their function.[7][8] Given the known interplay between sigma-1 receptors and the dopamine system, this compound's activity at the sigma-1 receptor could influence dopaminergic signaling through several mechanisms.

An agonistic action at the sigma-1 receptor could potentially potentiate the effects of this compound at the dopamine transporter. Conversely, an antagonistic effect might attenuate some of the downstream consequences of DAT inhibition.

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JJC8_091 This compound DAT Dopamine Transporter (DAT) JJC8_091->DAT Inhibition S1R Sigma-1 Receptor (σ1R) JJC8_091->S1R Modulation (Agonist/Antagonist?) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Transport S1R->DAT Modulation of DAT conformation DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cleft Extracellular Dopamine DA_synapse->DAT Binding DA_receptor Dopamine Receptors DA_cleft->DA_receptor downstream Downstream Signaling DA_receptor->downstream

Caption: Potential modulation of dopaminergic signaling by this compound via the sigma-1 receptor.

Conclusion

While the primary pharmacological activity of this compound is as an atypical dopamine reuptake inhibitor, its structural similarity to other modafinil analogs with known sigma-1 receptor affinity suggests that this is an important area for further investigation. The experimental protocols outlined in this guide provide a clear path for elucidating the binding affinity and functional activity of this compound at the sigma-1 receptor. A comprehensive understanding of its full pharmacological profile, including its activity at the sigma-1 receptor, is critical for the continued development of this compound as a potential therapeutic for psychostimulant use disorder. Future research in this area will be invaluable for optimizing its clinical application and understanding its complete mechanism of action.

References

JJC8-091: A Promising Atypical Dopamine Transporter Inhibitor for Psychostimulant Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of Preclinical Findings

JJC8-091, a novel analog of modafinil, has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant use disorder (PSUD).[1] This technical guide synthesizes the current preclinical data on this compound, focusing on its unique mechanism of action, pharmacokinetics, and its effects in animal models of addiction. The information presented is intended for researchers, scientists, and drug development professionals actively working to address the challenges of PSUD.

Core Pharmacological Profile

This compound is distinguished as an atypical dopamine reuptake inhibitor (DRI).[1] Unlike traditional DRIs, such as cocaine, which lock the dopamine transporter (DAT) in an outward-facing conformation, this compound promotes a more occluded or inward-facing conformation of DAT.[2][3] This distinct binding mode is hypothesized to underlie its therapeutic potential, as it effectively blocks the binding of psychostimulants like cocaine without producing cocaine-like reinforcing effects.[2]

Binding Affinities

This compound exhibits a high affinity for the dopamine transporter (DAT) with considerable selectivity over other monoamine transporters.[1] Its binding profile at various receptors and transporters is summarized in the table below.

TargetSpeciesKi (nM)Reference
Dopamine Transporter (DAT)Human2.5[4]
Dopamine Transporter (DAT)Non-human Primate (striatum)2730 ± 1270[5][6]
Dopamine Transporter (DAT)Rat16.7[1]
Norepinephrine Transporter (NET)Rat17,800[1]
Serotonin Transporter (SERT)Rat1,770[1]
Dopamine D2 Receptor-298[1]
Dopamine D3 Receptor-480[1]
Dopamine D4 Receptor-3,820[1]
Sigma σ1 Receptor-454–1,010[1]

Table 1: Binding Affinities of this compound at Monoamine Transporters and Receptors.

Pharmacokinetics

Pharmacokinetic studies in rhesus monkeys have demonstrated that this compound possesses a favorable profile for behavioral assessments.

SpeciesDose (i.v.)Half-life (t1/2)Reference
Rhesus Monkey1.9 mg/kg3.5 hours[5][6]

Table 2: Pharmacokinetic Parameters of this compound.

Mechanism of Action: An Atypical Interaction with DAT

The therapeutic potential of this compound is intrinsically linked to its atypical interaction with the dopamine transporter. Computational models and experimental data suggest that while typical DRIs like cocaine bind to an outward-facing conformation of DAT, this compound favors a more occluded state.[2] This unique binding mode is thought to be responsible for its distinct behavioral profile.

cluster_0 Typical DRI (e.g., Cocaine) Interaction with DAT cluster_1 Atypical DRI (this compound) Interaction with DAT Cocaine Cocaine DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds to DA_reuptake_blocked Dopamine Reuptake Blocked DAT_outward->DA_reuptake_blocked Leads to DA_accumulation Rapid Synaptic DA Accumulation DA_reuptake_blocked->DA_accumulation Causes Reinforcement Reinforcing Effects DA_accumulation->Reinforcement Produces JJC8_091 This compound DAT_occluded DAT (Occluded Conformation) JJC8_091->DAT_occluded Promotes Cocaine_binding_blocked Cocaine Binding Blocked DAT_occluded->Cocaine_binding_blocked Prevents Slow_DA_increase Slow, Limited Synaptic DA Increase DAT_occluded->Slow_DA_increase Results in Reduced_reinforcement Attenuation of Reinforcing Effects (Low Abuse Potential) Slow_DA_increase->Reduced_reinforcement Contributes to Animal Freely Moving Animal (e.g., Rat) Probe Microdialysis Probe Implanted in Nucleus Accumbens Animal->Probe Surgical Implantation Perfusion Perfusion with Artificial CSF Probe->Perfusion Continuous Collection Collection of Dialysate Perfusion->Collection Over Time Analysis Neurochemical Analysis (e.g., HPLC) Collection->Analysis DA_Levels Quantification of Extracellular Dopamine Analysis->DA_Levels

References

Methodological & Application

Application Notes and Protocols for JJC8-091 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of JJC8-091 in rodent models, focusing on its evaluation as a potential therapeutic for psychostimulant use disorder. Detailed protocols for key behavioral and neurochemical assays are provided, along with summarized quantitative data and diagrams of the proposed mechanism of action and experimental workflows.

Introduction

This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] It is under investigation as a lead compound for the treatment of psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique pharmacological profile. It binds to the dopamine transporter (DAT) in a manner that steers it toward a more occluded conformation, which is thought to prevent cocaine from binding and exerting its reinforcing effects.[2] In rodent models, this compound has been shown to reduce cocaine and methamphetamine self-administration and block cocaine-induced reinstatement of drug-seeking behaviors without demonstrating a cocaine-like abuse potential itself.[1][2]

Mechanism of Action: Dopamine Transporter (DAT) Interaction

This compound's therapeutic potential stems from its distinct interaction with the dopamine transporter (DAT). Computational models and experimental data suggest that while cocaine and cocaine-like compounds (e.g., JJC8-088) bind to the outward-facing conformation of DAT, this compound favors and stabilizes a more occluded or inward-facing conformation.[2][3] This proposed mechanism is believed to be sufficient to prevent cocaine from binding to DAT and initiating its reinforcing effects.[2]

cluster_0 Typical DAT Inhibitor (e.g., Cocaine, JJC8-088) cluster_1 Atypical DAT Inhibitor (this compound) Cocaine Cocaine / JJC8-088 DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds to DA_reuptake_blocked Dopamine Reuptake Blocked DAT_outward->DA_reuptake_blocked Stabilizes DA_increase ↑ Extracellular Dopamine (Rapid, High) DA_reuptake_blocked->DA_increase Reinforcement Reinforcing Effects DA_increase->Reinforcement JJC8091 This compound DAT_occluded DAT (Occluded Conformation) JJC8091->DAT_occluded Binds to & Stabilizes DA_increase_modest ↑ Extracellular Dopamine (Modest, Slow) JJC8091->DA_increase_modest Cocaine_binding_blocked Cocaine Binding Prevented DAT_occluded->Cocaine_binding_blocked No_reinforcement Attenuation of Reward (No Reinforcing Effects) Cocaine_binding_blocked->No_reinforcement DA_increase_modest->No_reinforcement

Caption: Proposed differential binding mechanisms of typical and atypical DAT inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models.

Table 1: In Vivo Neurochemical Effects in Rodents

Parameter Species Compound Dose (mg/kg, i.p.) Effect Reference
Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) Rat This compound 10, 30 Modest, long-lasting increase [2]
Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) Mouse This compound 10, 32, 56 Less efficacious stimulation of NAS DA levels compared to JJC8-088 [4]
Dopamine (DA) Clearance in NAS Mouse This compound 5-56 Significant reduction in DA clearance rate [4]

| Peak Dopamine (DAMax) via FSCV in NAS | Mouse | this compound | 5-56 | No significant increase |[4] |

Table 2: Behavioral Effects in Rodent Models of Substance Use Disorder

Behavioral Assay Species Treatment Dose (mg/kg) Outcome Reference
Cocaine Self-Administration Rat This compound Pretreatment (i.p.) 10, 30, 56 Failed to significantly alter cocaine self-administration [2]
Methamphetamine Self-Administration Rat This compound Pretreatment Not Specified Significantly and dose-dependently reduced methamphetamine infusions [4]
Self-Administration of Test Compound Rat This compound (i.v.) Not Specified Not self-administered by naive rats or rats with a history of cocaine self-administration [2]
Cocaine-Induced Reinstatement Rat This compound Pretreatment (i.p.) 10, 30 Significantly attenuated cocaine-triggered reinstatement of drug-seeking [2]

| Optical Intracranial Self-Stimulation (oICSS) in VTA | Mouse | this compound | Not Specified | Shifted the stimulation-response curve downward, attenuating DA-mediated reward |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments performed with this compound in rodent models.

Intravenous Self-Administration and Reinstatement Model in Rats

This protocol is designed to assess the reinforcing effects of a compound and its potential to treat relapse to drug-seeking behavior.

Workflow Diagram:

cluster_0 Phase 1: Catheter Implantation & Recovery cluster_1 Phase 2: Self-Administration Training cluster_2 Phase 3: Extinction & Reinstatement Testing Surgery Intravenous Catheter Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Training Cocaine Self-Administration Training (FR2 Schedule, 2h/day) Recovery->Training Stability Stable Responding Achieved Training->Stability Extinction Extinction Phase (Saline substituted for cocaine) Stability->Extinction Pretreatment Pretreatment (this compound or Vehicle) Extinction->Pretreatment Reinstatement Reinstatement Test (Cocaine Prime) Pretreatment->Reinstatement

Caption: Workflow for cocaine self-administration and reinstatement studies in rats.

Protocol Details:

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing is passed subcutaneously to exit at the mid-scapular region.

    • Allow a recovery period of at least one week post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.

  • Self-Administration Training:

    • Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 2 (FR2) schedule of reinforcement. This means two presses on the active lever result in one infusion of cocaine.

    • Each infusion is paired with a discrete light-plus-tone cue.

    • Sessions are typically 2 hours per day.

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Extinction Phase:

    • Once stable responding is established, cocaine is replaced with saline.

    • Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 20 responses per session for three consecutive days).

  • Reinstatement Testing:

    • On the test day, rats are pretreated with this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the session.[2]

    • Following pretreatment, rats receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the operant chamber.[2]

    • The number of presses on the active and inactive levers is recorded for the session duration (e.g., 2 hours). Reinstatement is defined as a significant increase in active lever pressing compared to the final day of extinction.

In Vivo Microdialysis in Rats

This protocol measures extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Protocol Details:

  • Animals: Adult male rats.

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens shell (NAS).

    • Allow at least one week for recovery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAS.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period (e.g., 2-3 hours) for baseline dopamine levels to stabilize.

    • Collect baseline dialysate samples (e.g., every 10-20 minutes).

    • Administer this compound (i.p.) at the desired doses.

    • Continue collecting dialysate samples for several hours post-injection.

  • Analysis:

    • Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Results are typically expressed as a percentage change from the average baseline concentration.

Optical Intracranial Self-Stimulation (oICSS) in Mice

This protocol assesses the effect of a compound on the rewarding properties of direct dopamine neuron activation.

Protocol Details:

  • Animals: DAT-cre mice are used to allow for specific expression of light-sensitive channels in dopamine neurons.

  • Surgery and Viral Injection:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Inject a Cre-dependent adeno-associated virus (AAV) encoding Channelrhodopsin-2 (ChR2) fused to a fluorescent protein (e.g., eYFP) into the ventral tegmental area (VTA).

    • Implant an optic fiber cannula directly above the VTA injection site.

    • Allow several weeks for viral expression and recovery.

  • Behavioral Procedure:

    • Mice are placed in an operant chamber where one lever is designated as active.

    • Pressing the active lever delivers a brief train of blue light stimulation to the VTA dopamine neurons via the optic fiber.

    • Mice learn to press the lever to receive this stimulation.

    • During testing, the frequency of light stimulation is typically varied in a descending order within a session (e.g., 10 minutes at each frequency).

  • Drug Testing:

    • Once stable oICSS is established, mice are administered this compound or vehicle before the test session.

    • The effect of the drug is measured by a shift in the stimulation-response curve. A downward shift, as seen with this compound, indicates an attenuation of the rewarding effect of dopamine neuron stimulation.[2]

References

Application Notes and Protocols: JJC8-091 for Cocaine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-091 is a novel modafinil analog that has shown promise as a potential pharmacotherapeutic for cocaine use disorder.[1][2] Unlike typical dopamine transporter (DAT) inhibitors, which often have abuse potential themselves, this compound exhibits an "atypical" profile.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical cocaine self-administration studies, based on published research.

Mechanism of Action

This compound functions as an atypical dopamine transporter (DAT) inhibitor.[2][3] In contrast to cocaine and other "typical" DAT inhibitors that bind to the outward-facing conformation of DAT, computational models predict that this compound favors a more occluded conformation of the transporter.[2] This distinct binding mode is thought to be sufficient to prevent cocaine from binding to the DAT and eliciting its reinforcing effects, without producing cocaine-like behavioral effects itself.[2] Electrophysiological studies have confirmed that this compound is more effective than typical DAT inhibitors at inhibiting the cocaine-mediated enhancement of dopamine neurotransmission.[2] This unique mechanism suggests a lower abuse liability and a potential therapeutic window for treating cocaine addiction.[1][2]

cluster_0 Typical DAT Inhibition (Cocaine) cluster_1 Atypical DAT Inhibition (this compound) Cocaine Cocaine DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds to DA_reuptake_blocked Dopamine Reuptake Blocked DAT_outward->DA_reuptake_blocked Leads to DA_increase ↑ Extracellular Dopamine DA_reuptake_blocked->DA_increase Reinforcement Reinforcement & Abuse Potential DA_increase->Reinforcement JJC8_091 This compound DAT_occluded DAT (Occluded Conformation) JJC8_091->DAT_occluded Induces Cocaine_binding_blocked Cocaine Binding Prevented DAT_occluded->Cocaine_binding_blocked Results in No_reinforcement Reduced Reinforcement & Lower Abuse Potential Cocaine_binding_blocked->No_reinforcement cluster_workflow Cocaine Self-Administration Workflow Start Start: Animal Preparation (Catheter Implantation) Acquisition Acquisition Phase (FR1 Schedule) Start->Acquisition 1 week recovery Stabilization Response Stabilization Acquisition->Stabilization Daily sessions FR2 Shift to FR2 Schedule Stabilization->FR2 Pretreatment Pretreatment (this compound or Vehicle) FR2->Pretreatment 30 min prior Testing Self-Administration Session (2 hours) Pretreatment->Testing Data Data Collection & Analysis Testing->Data End End Data->End

References

Application Notes and Protocols for In Vivo Dissolution of JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-091 is an atypical dopamine reuptake inhibitor (DRI) investigated for its therapeutic potential in treating psychostimulant use disorders.[1] Unlike typical DRIs, this compound induces a modest, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens.[1] This unique pharmacological profile suggests a lower potential for abuse compared to cocaine and other stimulants.[1][2] Preclinical studies in animal models have demonstrated its efficacy in reducing cocaine and methamphetamine self-administration and preventing relapse-like behaviors.[1][3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments.

Physicochemical Properties and Solubility

This compound is a modafinil-derived compound with a molecular weight of 422.53 g/mol .[1] While specific, publicly available solubility data in various solvents is limited, its structural analogs and information from commercial suppliers suggest that it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and can be formulated for in vivo use with common co-solvents and vehicles.

Data Presentation

In Vivo Administration of this compound in Rodent Models
ParameterDetailsReference
Species Rats[3]
Doses 10, 30 mg/kg[3]
Route of Administration Intraperitoneal (i.p.)[3]
Vehicle Not explicitly stated, referred to as "vehicle control"[3]
Reported Effects Dose-dependently inhibited cocaine-induced reinstatement of drug-seeking behavior.[3]
In Vivo Administration of this compound in Non-Human Primate Models
ParameterDetailsReference
Species Rhesus Monkeys[5][6]
Doses 3.6–17.0 mg/kg (acute); 1.9 mg/kg (pharmacokinetics)[5]
Route of Administration Intravenous (i.v.)[5]
Vehicle Not explicitly stated[5]
Pharmacokinetic Profile Half-life of 3.5 hours at 1.9 mg/kg, i.v.[5][6]

Experimental Protocols

Recommended Protocol for Dissolving this compound for Intraperitoneal (i.p.) Injection in Rodents

This protocol is based on common formulation strategies for poorly water-soluble compounds intended for in vivo use and formulations used for structurally related compounds like JJC8-088.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation is:

      • 5-10% DMSO

      • 30-40% PEG300

      • 5% Tween 80

      • 45-60% Sterile Saline or ddH₂O

    • For example, to prepare 1 mL of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline vehicle:

      • Add 100 µL of DMSO.

      • Add 400 µL of PEG300 and vortex to mix.

      • Add 50 µL of Tween 80 and vortex thoroughly.

      • Add 450 µL of sterile saline and vortex until a clear, homogeneous solution is formed.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder based on the desired final concentration and injection volume. For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 10 mg/mL solution.

    • Add the this compound powder to a sterile tube.

    • Add the DMSO component of the vehicle first and vortex until the powder is fully dissolved. This creates a stock solution.

    • Sequentially add the PEG300, Tween 80, and finally the saline, vortexing thoroughly between each addition to maintain a clear solution.

  • Final Preparation and Administration:

    • Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming (to 37°C) and sonication may aid in dissolution.

    • The final formulation should be prepared fresh on the day of the experiment.

    • Administer the solution via intraperitoneal injection at the calculated dose and volume for the animal's body weight.

Note: It is crucial to first test the solubility of this compound in a small amount of the chosen vehicle to ensure a stable and clear solution can be achieved at the desired concentration. The percentages of co-solvents may need to be optimized. Always administer a vehicle-only control to a separate group of animals to account for any effects of the solvent mixture.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound acts as an atypical inhibitor of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then stimulate postsynaptic dopamine receptors (e.g., D1 and D2 receptors). Unlike typical DAT inhibitors, this compound is thought to stabilize the transporter in a more occluded or inward-facing conformation, resulting in a slower onset and longer duration of action.[3][7]

JJC8_091_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake Dopamine->DAT Binds to D_receptors Dopamine Receptors (D1, D2, etc.) Dopamine->D_receptors Activates JJC8_091 This compound JJC8_091->DAT Inhibits Postsynaptic_signaling Postsynaptic Signaling D_receptors->Postsynaptic_signaling

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from preparation to data analysis.

JJC8_091_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow A Calculate Dose & Formulation Volume B Weigh this compound A->B D Dissolve this compound in Vehicle (Vortex/Sonicate) B->D C Prepare Vehicle (e.g., DMSO, PEG300, Tween 80, Saline) C->D F Administer this compound or Vehicle (e.g., i.p. injection) D->F E Animal Acclimation & Grouping E->F G Conduct Behavioral Assay (e.g., Self-Administration) F->G H Record & Collect Data G->H I Statistical Analysis H->I J Interpret Results & Draw Conclusions I->J

References

Application Notes and Protocols: Elucidating Dopamine Transporter Conformational Dynamics with JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in numerous neuropsychiatric disorders. Understanding the conformational changes of DAT upon ligand binding is paramount for the development of novel therapeutics. JJC8-091, a modafinil analog, has emerged as a valuable tool for studying these dynamics. Unlike typical dopamine reuptake inhibitors (DRIs) that stabilize an outward-facing conformation of DAT, this compound is an "atypical" DRI that preferentially induces a more occluded or inward-facing conformation.[1][2][3] This unique mechanism of action is associated with a reduced psychostimulant profile, making this compound a promising candidate for the treatment of psychostimulant use disorders.[2][4][5]

These application notes provide a comprehensive overview of the use of this compound as a molecular probe to investigate DAT conformational changes. Detailed protocols for key experiments are provided to facilitate the study of its unique pharmacological profile.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and related compounds for the dopamine transporter (DAT), as well as other monoamine transporters and receptors. This data is crucial for designing experiments and interpreting results.

Compound Target Binding Affinity (Ki, nM) Species Reference
This compound DAT16.7 - 289Human/Rodent[4][5]
NET17,800Human[5]
SERT1,770Human[5]
σ1 Receptor454 - 1,010Not Specified[5]
D2 Receptor298Not Specified[5]
D3 Receptor480Not Specified[5]
D4 Receptor3,820Not Specified[5]
JJC8-088 DAT14.4 ± 9Rhesus Monkey[6][7]
Modafinil DAT2,600 - 8,160Not Specified[5]
Cocaine DATVariesNot Specified

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound on DAT Conformation

Caption: Proposed mechanism of this compound action on DAT conformational states.

Experimental Workflow for Studying DAT Conformation

cluster_data Data Analysis start Start: Hypothesis (this compound induces inward-facing DAT) binding_assay Radioligand Binding Assay start->binding_assay md_simulation Molecular Dynamics Simulation start->md_simulation fret_study FRET Spectroscopy start->fret_study electrochem Electrophysiology / Voltammetry start->electrochem binding_data Binding Affinity (Ki) Competition Curves binding_assay->binding_data md_data Conformational Ensembles Ligand Interactions md_simulation->md_data fret_data FRET Efficiency Changes Conformational Dynamics fret_study->fret_data electrochem_data Dopamine Clearance Rates Neurochemical Profile electrochem->electrochem_data conclusion Conclusion: This compound stabilizes an occluded/inward-facing DAT conformation binding_data->conclusion md_data->conclusion fret_data->conclusion electrochem_data->conclusion

Caption: Workflow for investigating this compound's effect on DAT conformation.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol is for determining the binding affinity (Ki) of this compound for the dopamine transporter using a competitive binding assay with a known radioligand, such as [³H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (radioligand)

  • This compound (test compound)

  • Cocaine or GBR12909 (for non-specific binding)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest hDAT-expressing HEK293 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer

      • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM)

      • 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd)

      • 50 µL of cell membrane preparation (5-20 µg of protein)

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of cocaine (e.g., 100 µM) or GBR12909.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Molecular Dynamics (MD) Simulations of this compound with hDAT

This protocol outlines the general steps for performing MD simulations to investigate the interaction of this compound with the human dopamine transporter and to characterize the resulting conformational changes. This protocol is based on methodologies described in the literature.[1][2]

Software:

  • Molecular modeling software (e.g., Schrödinger Suite, AMBER, GROMACS)

  • Force field (e.g., CHARMM36m, AMBER)

Procedure:

  • System Preparation:

    • Obtain a high-resolution crystal structure of DAT (e.g., from the Protein Data Bank) or a well-validated homology model.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing any co-crystallized ligands or molecules not relevant to the simulation.

    • Generate the 3D structure of this compound and optimize its geometry using quantum mechanical calculations.

    • Parameterize the this compound molecule for the chosen force field.

  • Docking (Optional but Recommended):

    • Perform induced-fit docking of this compound into the central binding pocket of hDAT to obtain a reasonable starting pose.[1]

  • System Setup for MD Simulation:

    • Embed the DAT-JJC8-091 complex into a lipid bilayer (e.g., POPC) that mimics a cell membrane.

    • Solvate the system with an appropriate water model (e.g., TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration.

  • Equilibration:

    • Perform a series of equilibration steps to relax the system. This typically involves:

      • Minimizing the energy of the system to remove steric clashes.

      • Gradually heating the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

      • Running simulations under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles to equilibrate the system.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe conformational changes and ligand-protein interactions.

  • Analysis:

    • Analyze the trajectory to investigate:

      • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess system stability and residue flexibility.

      • Distances and angles between key residues to characterize the conformational state of the transporter (e.g., distances between transmembrane helices to distinguish between outward- and inward-facing states).[2]

      • Hydrogen bonding and other non-covalent interactions between this compound and DAT.

      • Solvent accessible surface area of key residues.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex conformational landscape of the dopamine transporter. Its preference for an inward-facing/occluded state provides a unique opportunity to study the molecular determinants of atypical DAT inhibition. The protocols and data presented here offer a framework for researchers to utilize this compound in their investigations, ultimately contributing to a deeper understanding of DAT function and the development of novel therapeutics for substance use disorders and other dopamine-related pathologies.

References

Application Notes and Protocols for Electrophysiology Studies of JJC8-091 in Dopamine Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JJC8-091 is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil, which shows promise as a potential pharmacotherapy for psychostimulant use disorder.[1] Unlike typical DRIs like cocaine, this compound exhibits a unique neurochemical profile, characterized by a slower onset and longer duration of action, leading to a modest increase in extracellular dopamine levels in the nucleus accumbens.[1] Electrophysiological studies are crucial for elucidating the precise mechanisms by which this compound modulates dopamine neuron activity and neurotransmission. These application notes provide a comprehensive overview of the electrophysiological effects of this compound on dopamine neurons and detailed protocols for conducting such studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological and neurochemical studies of this compound.

Table 1: Binding Affinities (Ki) of this compound and Comparators

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine D2 ReceptorDopamine D3 ReceptorSigma σ1 Receptor
This compound 16.7 - 289 nM[1]17,800 nM[1]1,770 nM[1]298 nM[1]480 nM[1]454 - 1,010 nM[1]
JJC8-088 14.4 nM (nonhuman primate)[2][3]-----
Cocaine ------
Modafinil 2,600 - 8,160 nM[1]-----

Table 2: Effects of this compound on Dopamine Dynamics in the Nucleus Accumbens Shell (NAS)

CompoundDose (mg/kg, i.p.)Maximal Increase in Extracellular DATime to Max EffectEffect on DA Clearance
This compound 10~100% above baseline[4]30 min[4]Significant reduction[5]
32~100% above baseline[4]30 min[4]Significant reduction[5]
56~150% above baseline[4]30 min[4]Significant reduction[5]
JJC8-088 10, 32, 56~400% above baseline[5]-Significant reduction[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Vesicle Synaptic Vesicle Vesicle->DA Release DAT Dopamine Transporter (DAT) DAT->DA Reuptake (inhibited) JJC8_091 This compound JJC8_091->DAT Binds to occluded state Cocaine Cocaine Cocaine->DAT Binds to outward-facing state D2R D2 Receptor DA_cleft->D2R Signal Postsynaptic Signaling D2R->Signal

Caption: Proposed mechanism of this compound at the dopamine transporter.

cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal DAT-Cre Mouse Anesthesia Anesthesia & Perfusion Animal->Anesthesia Brain_Extraction Brain Extraction Anesthesia->Brain_Extraction Slicing Vibratome Slicing (VTA) Brain_Extraction->Slicing Incubation aCSF Incubation Slicing->Incubation Patch_Clamp Whole-Cell Patch-Clamp Incubation->Patch_Clamp DA_Neuron_ID Identify DA Neuron Patch_Clamp->DA_Neuron_ID Baseline Record Baseline Activity DA_Neuron_ID->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Washout Washout Post_Drug_Recording->Washout Spike_Analysis Firing Rate & Pattern Analysis Washout->Spike_Analysis Current_Analysis Postsynaptic Current Analysis Washout->Current_Analysis Statistical_Analysis Statistical Comparison Spike_Analysis->Statistical_Analysis Current_Analysis->Statistical_Analysis

Caption: Experimental workflow for in vitro electrophysiology of this compound.

Experimental Protocols

Protocol 1: Ex Vivo Slice Electrophysiology of VTA Dopamine Neurons

This protocol details the procedure for whole-cell patch-clamp recordings from dopamine neurons in acute brain slices to assess the effects of this compound on their intrinsic excitability and synaptic inputs.

Materials:

  • Animals: DAT-Cre mice are recommended for optogenetic identification of dopamine neurons.

  • Slicing Solution (ice-cold and oxygenated with 95% O2 / 5% CO2): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4.

  • Intracellular Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH 7.3 with KOH).

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.

Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare 250-300 µm coronal slices containing the ventral tegmental area (VTA) using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 30-32°C.

    • Visualize VTA dopamine neurons using infrared-differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more hyperpolarized resting membrane potential compared to neighboring GABAergic neurons.

    • For optogenetic identification in DAT-Cre mice expressing Channelrhodopsin-2 (ChR2), deliver a brief pulse of blue light to evoke a time-locked inward current and action potentials, confirming the dopaminergic phenotype.

    • Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Baseline Recordings: Record baseline spontaneous firing in cell-attached or whole-cell current-clamp mode for 5-10 minutes to ensure stability.

    • Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM).

    • Post-Drug Recordings: Record the activity for 10-20 minutes in the presence of this compound.

    • Washout: Perfuse with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis:

    • Analyze changes in the spontaneous firing rate, firing pattern (e.g., tonic vs. burst firing), and action potential properties (threshold, amplitude, width).

    • To assess effects on synaptic transmission, record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs) in voltage-clamp mode before, during, and after this compound application.

Protocol 2: In Vivo Single-Unit Recordings of Dopamine Neurons

This protocol describes the methodology for in vivo extracellular recordings of dopamine neuron activity in anesthetized or awake, behaving animals to study the effects of systemically administered this compound.

Materials:

  • Animals: Adult male rats or mice.

  • Surgical Equipment: Stereotaxic frame, microdrill, recording electrodes (e.g., glass micropipettes or tungsten microelectrodes).

  • This compound Solution: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80) for intraperitoneal (i.p.) or intravenous (i.v.) administration.

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Perform a craniotomy over the VTA or substantia nigra pars compacta (SNc).

    • Slowly lower the recording electrode to the target coordinates.

  • Neuron Identification:

    • Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (0.5-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) or triphasic waveform.

  • Recording and Drug Administration:

    • Record baseline neuronal activity for a stable period (e.g., 15-30 minutes).

    • Administer this compound systemically (e.g., i.p. injection).

    • Continue recording for at least 60-90 minutes post-injection to observe the full time course of the drug's effect.

  • Data Analysis:

    • Use spike sorting software to isolate single units.

    • Analyze changes in the firing rate and firing pattern (e.g., burst analysis) of individual dopamine neurons before and after this compound administration.

Expected Outcomes and Troubleshooting

  • Expected Outcomes: Based on its action as a dopamine reuptake inhibitor, this compound is expected to indirectly modulate the firing of dopamine neurons. This may manifest as a change in firing rate or pattern, although direct effects on intrinsic properties are less likely. In slice preparations, this compound is expected to enhance D2 receptor-mediated potassium currents when dopamine is co-applied.[4]

  • Troubleshooting:

    • No effect of this compound: Ensure the drug is fully dissolved and the concentration is appropriate. Verify the health of the brain slices or the stability of the in vivo recording.

    • High background noise: Check the grounding of the electrophysiology rig. For in vivo recordings, ensure the animal is properly anesthetized and stable.

    • Difficulty identifying dopamine neurons: Use established anatomical and electrophysiological criteria. For slice recordings, using DAT-Cre mice with a fluorescent reporter can greatly aid in identification.

These protocols provide a framework for investigating the electrophysiological effects of this compound on dopamine neurons. Researchers should optimize the specific parameters based on their experimental setup and research questions.

References

Application Notes and Protocols: Assessing the Effects of JJC8-091 on Methamphetamine Seeking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the preclinical efficacy of JJC8-091, an atypical dopamine reuptake inhibitor, in reducing methamphetamine-seeking behaviors. Detailed methodologies for intravenous self-administration, extinction, and reinstatement paradigms in rodent models are presented. Furthermore, protocols for key molecular analyses, including Western blotting and immunohistochemistry, are outlined to investigate the neurobiological mechanisms of this compound. Data presentation is standardized in tabular format for clarity and comparative analysis, and all workflows and signaling pathways are visually represented using diagrams.

Introduction

Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[1] this compound, an atypical dopamine reuptake inhibitor (DRI) derived from modafinil, has emerged as a promising therapeutic candidate.[2] Unlike typical DRIs such as cocaine, which lock the dopamine transporter (DAT) in an outward-facing conformation, this compound is hypothesized to stabilize a more occluded or inward-facing conformation of DAT.[3][4] This unique mechanism of action is thought to attenuate the reinforcing effects of psychostimulants like methamphetamine while exhibiting a low abuse potential.[2][3] Preclinical studies have demonstrated that this compound reduces methamphetamine self-administration and prevents drug-induced reinstatement of seeking behavior.[1][2]

This document provides a detailed set of protocols for researchers to assess the effects of this compound on methamphetamine seeking in a preclinical setting. The protocols cover behavioral assays to determine the compound's impact on drug self-administration and relapse models, as well as molecular techniques to probe the underlying neuroadaptations.

Behavioral Assessment of Methamphetamine Seeking

The primary behavioral model to assess the efficacy of this compound involves three phases: intravenous self-administration, extinction of the drug-seeking behavior, and reinstatement of this behavior, which serves as a model for relapse.[5][6]

Experimental Workflow: Behavioral Studies

G cluster_0 Phase 1: Self-Administration cluster_1 Phase 2: Extinction cluster_2 Phase 3: Reinstatement SA_training Methamphetamine Self-Administration Training (FR1 Schedule, 2h/day) SA_escalation Long Access (LgA) Escalation (6h/day, 15 days) SA_training->SA_escalation Acquisition Extinction Extinction Training (Saline substitution, no cues) SA_escalation->Extinction Transition to Extinction JJC8_091_admin This compound Pretreatment Extinction->JJC8_091_admin Prior to Test Reinstatement_test Reinstatement Test (Methamphetamine prime) JJC8_091_admin->Reinstatement_test

Caption: Workflow for behavioral assessment of this compound.

Protocol: Methamphetamine Self-Administration, Extinction, and Reinstatement

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Standard operant conditioning chambers

  • Intravenous catheters and infusion pumps

  • Methamphetamine hydrochloride

  • This compound

  • Sterile saline

Procedure:

  • Catheter Implantation Surgery: Surgically implant chronic indwelling catheters into the right jugular vein of the rats under anesthesia, as previously described.[7] Allow a recovery period of at least one week.

  • Acquisition of Methamphetamine Self-Administration:

    • Train rats to self-administer methamphetamine (0.05 mg/kg/infusion) in daily 2-hour sessions on a fixed-ratio 1 (FR1) schedule of reinforcement.[8]

    • An active lever press results in a drug infusion, while an inactive lever press has no consequence.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

  • Escalation of Methamphetamine Intake (Long Access):

    • To model compulsive-like drug taking, expose a cohort of rats to long-access (6 hours/day) self-administration sessions for 15 days.[8] A control group will remain on short-access (2 hours/day).

    • Administer this compound (e.g., 10, 30, 56 mg/kg, i.p.) or vehicle before select sessions to assess its effect on escalated intake.[1]

  • Extinction Training:

    • Following the self-administration phase, replace methamphetamine with sterile saline.

    • Continue daily 2-hour sessions where active lever presses result in a saline infusion.

    • Extinction criterion is reached when responding on the active lever is less than 25% of the self-administration baseline for three consecutive days.[6]

  • Methamphetamine-Primed Reinstatement:

    • Once the extinction criterion is met, test for reinstatement of drug-seeking behavior.

    • Administer a priming injection of methamphetamine (e.g., 1 mg/kg, i.p.) to induce reinstatement.[9]

    • Thirty minutes prior to the methamphetamine prime, pretreat animals with this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle.[3]

    • Place the rats back into the operant chambers for a 2-hour session and record active and inactive lever presses. No drug is self-administered during this session.

Data Presentation: Behavioral Data
Treatment GroupMean Infusions (Self-Administration)Mean Active Lever Presses (Extinction)Mean Active Lever Presses (Reinstatement)
Vehicle + Methamphetamine Prime
This compound (10 mg/kg) + Methamphetamine Prime
This compound (30 mg/kg) + Methamphetamine Prime
This compound (56 mg/kg) + Methamphetamine Prime

Molecular Analysis of this compound's Effects

To investigate the neurobiological underpinnings of this compound's effects, key brain regions associated with reward and addiction, such as the nucleus accumbens and prefrontal cortex, should be examined for changes in protein expression.

Proposed Signaling Pathway of this compound

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_synapse Dopamine Meth Methamphetamine Meth->DAT Blocks & Reverses JJC8_091 This compound JJC8_091->DAT Binds & Occludes D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binding Signaling Downstream Signaling D2R->Signaling Activation

Caption: this compound's proposed mechanism at the dopamine transporter.

Protocol: Western Blotting for Dopamine Receptors

This protocol is for assessing the expression levels of dopamine receptors (e.g., D1 and D2) in brain tissue lysates.

Materials:

  • Rat brain tissue (e.g., nucleus accumbens, prefrontal cortex)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-D1 receptor, anti-D2 receptor, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Homogenization and Lysate Preparation:

    • Dissect and snap-freeze brain tissue immediately after behavioral experiments.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 10 minutes each with TBST.[10]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation: Western Blot Data
ProteinVehicleThis compound (10 mg/kg)This compound (30 mg/kg)This compound (56 mg/kg)
D1 Receptor (Normalized Expression)
D2 Receptor (Normalized Expression)
β-actin (Loading Control)
Protocol: Immunohistochemistry for Neuronal Activation

This protocol is for visualizing the expression and localization of proteins, such as the neuronal activity marker Fos, in brain sections.[13]

Materials:

  • Rats perfused with 4% paraformaldehyde (PFA)

  • Cryostat or vibratome

  • Microscope slides

  • Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

  • Primary antibody (e.g., anti-Fos)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize rats and transcardially perfuse with saline followed by 4% PFA.

    • Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains at 40 µm using a cryostat or vibratome.

  • Immunostaining:

    • Wash free-floating sections in PBS.

    • Incubate sections in blocking solution for 1-2 hours at room temperature.[14]

    • Incubate with the primary antibody in blocking solution overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.[14][15]

    • Wash sections three times in PBS.

    • Mount the sections onto microscope slides and counterstain with DAPI.

    • Coverslip with mounting medium.

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number of Fos-positive cells in specific brain regions.

Data Presentation: Immunohistochemistry Data
Brain RegionVehicle (Fos+ cells/mm²)This compound (30 mg/kg) (Fos+ cells/mm²)
Nucleus Accumbens Core
Nucleus Accumbens Shell
Medial Prefrontal Cortex
Dorsolateral Striatum

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential pharmacotherapy for methamphetamine use disorder. By combining rigorous behavioral paradigms with detailed molecular analyses, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The standardized data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation of results.

References

Application Notes and Protocols for JJC8-091 Administration in Nonhuman Primate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JJC8-091 in nonhuman primate (NHP) studies, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is an atypical dopamine transporter (DAT) inhibitor investigated for its potential as a treatment for psychostimulant use disorder.[1] Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation leading to a rapid and pronounced increase in synaptic dopamine, this compound is thought to stabilize a more occluded or inward-facing conformation.[2] This results in a more modest and sustained elevation of dopamine, potentially reducing abuse liability while still mitigating cocaine-seeking behavior. Nonhuman primate models, particularly rhesus and cynomolgus macaques, are crucial for the preclinical evaluation of this compound due to their physiological and neuroanatomical similarities to humans.

Quantitative Data Summary

The following tables summarize the key quantitative data from published nonhuman primate studies involving this compound administration.

Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound in Rhesus Macaques

ParameterValueDoseReference
Half-life (t½)3.5 hours1.9 mg/kg[1][3][4]
Dopamine Transporter (DAT) Affinity (Ki)2730 ± 1270 nMN/A[1][3][4]

Table 2: Dosing Regimens for this compound in Nonhuman Primate Behavioral and Self-Administration Studies

Study TypeSpeciesDose RangeRationale for Dose SelectionReference
Behavioral (Cocaine vs. Food Choice)Rhesus Macaque3.6 - 17.0 mg/kg (i.v.)The minimum acute treatment dose that shifted the cocaine versus food choice ED50 curve was used as the initial dose for chronic treatment.[1][3]
Self-AdministrationRhesus Macaque0.1 - 3.0 mg/kg per injection (i.v.)To evaluate the reinforcing effects of this compound.[5]
PharmacokineticsRhesus Macaque1.9 mg/kg (i.v.)To determine the plasma concentration levels over 24 hours.[1][3]

Signaling Pathway and Mechanism of Action

This compound's "atypical" profile stems from its unique interaction with the dopamine transporter. The following diagram illustrates the proposed difference in the mechanism of action between typical and atypical DAT inhibitors.

cluster_typical Typical DAT Inhibition (e.g., Cocaine) cluster_atypical Atypical DAT Inhibition (this compound) Typical_Inhibitor Typical Inhibitor (e.g., Cocaine) DAT_Outward DAT (Outward-Facing Conformation) Typical_Inhibitor->DAT_Outward Binds and locks Dopamine_High High Synaptic Dopamine DAT_Outward->Dopamine_High Blocks reuptake Atypical_Inhibitor Atypical Inhibitor (this compound) DAT_Inward DAT (Inward-Facing/ Occluded Conformation) Atypical_Inhibitor->DAT_Inward Binds and favors Dopamine_Moderate Moderate Synaptic Dopamine DAT_Inward->Dopamine_Moderate Inhibits reuptake

Mechanism of Typical vs. Atypical DAT Inhibition.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in nonhuman primate studies, based on published methodologies.

Protocol 1: Formulation of this compound for Intravenous Administration

Materials:

  • This compound (fumarate salt)

  • Sterile 0.9% saline for injection

  • Sterile vials

  • Water bath or heating block

  • Sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weigh the desired amount of this compound fumarate salt under sterile conditions.

  • Add the appropriate volume of sterile 0.9% saline to a sterile vial to achieve the target concentration.

  • Add the this compound fumarate salt to the saline.

  • Gently heat the solution (e.g., in a 37-40°C water bath) while vortexing or stirring to aid dissolution.[3]

  • Sonicate the solution for short intervals until the this compound is completely dissolved.[3]

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution for any particulate matter.

  • Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial.

  • Store the final solution appropriately, protected from light, until administration.

Protocol 2: Intravenous Administration of this compound to Macaques

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles

  • Catheter and infusion pump (for continuous or controlled infusions)

  • Animal restraint system (e.g., primate chair)

  • Heparinized saline

Procedure:

  • Acclimatize the animal to the restraint system to minimize stress.

  • Aseptically prepare the injection site (e.g., saphenous vein).

  • For bolus injections, administer the this compound solution slowly over a defined period (e.g., 1-2 minutes).

  • For infusions, connect the prepared syringe to the infusion pump and catheter line. A common infusion rate in macaques for similar studies is around 2 ml/min for a 10 ml/kg dose volume.

  • Following administration, flush the catheter with heparinized saline to maintain patency.[1][3]

  • Monitor the animal closely for any adverse reactions during and after administration.

Protocol 3: Pharmacokinetic Blood Sampling

Materials:

  • Blood collection tubes (e.g., K3-EDTA tubes)

  • Sterile needles and syringes

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Collect blood samples at predetermined time points post-administration. A typical schedule includes 5, 15, and 30 minutes, and 1, 2, 4, 6, and 24 hours.[1][3]

  • Collect blood from a suitable vein (e.g., saphenous or femoral vein).

  • Place the collected blood into K3-EDTA tubes and gently invert to mix.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to labeled cryovials.

  • Store the plasma samples at -80°C until analysis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a nonhuman primate study involving this compound administration.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Fumarate salt in saline) Administration Intravenous Administration Formulation->Administration Animal_Acclimation Animal Acclimation to Procedures Animal_Acclimation->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling Behavioral_Testing Behavioral Testing (e.g., Self-Administration) Administration->Behavioral_Testing Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) PK_Sampling->Plasma_Analysis Data_Analysis Data Analysis (PK & Behavioral) Behavioral_Testing->Data_Analysis Plasma_Analysis->Data_Analysis

Experimental Workflow for this compound NHP Studies.

References

Application Notes and Protocols for Measuring JJC8-091 Brain Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-091 is an atypical dopamine transporter (DAT) inhibitor investigated for its potential in treating psychostimulant use disorders.[1] Unlike typical DAT inhibitors, which can have a high abuse potential, this compound exhibits a unique pharmacological profile.[1][2] Accurate measurement of its concentration in the brain is crucial for understanding its pharmacokinetics, target engagement, and therapeutic efficacy. These application notes provide detailed protocols for quantifying this compound in brain tissue and extracellular fluid using state-of-the-art analytical techniques.

Core Techniques for Measuring this compound Brain Concentration

The primary methods for determining this compound brain concentration are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for brain homogenates and In Vivo Microdialysis coupled with LC-MS/MS for measuring extracellular levels.

Quantitative Data Summary

While specific brain concentration values for this compound are not extensively published in the provided search results, the following table summarizes relevant pharmacokinetic and binding affinity data to provide context for experimental design.

ParameterSpeciesValueMethodReference
DAT Affinity (Ki) Rhesus Monkey (Striatum)2730 ± 1270 nM[3H]WIN 35,428 displacement[3][4]
Plasma Half-Life (t1/2) Rhesus Monkey3.5 hours (1.9 mg/kg, i.v.)LC-MS/MS[3][4]
Effect on Extracellular Dopamine Mouse (Nucleus Accumbens Shell)Slow increase to 168-220% of basal levelsIn Vivo Microdialysis[5]
Effect on Dopamine Clearance MouseSignificant reductionVoltammetry[5]

Experimental Protocols

Quantification of this compound in Brain Tissue via LC-MS/MS

This protocol outlines the steps for sample preparation from whole brain tissue and subsequent analysis by LC-MS/MS.

a. Brain Tissue Homogenization and Extraction

  • Tissue Collection: Following approved animal protocols, euthanize the animal at the desired time point after this compound administration. Immediately dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold plate.

  • Homogenization: Weigh the collected brain tissue. Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation: To an aliquot of the brain homogenate (e.g., 100 µL), add a protein precipitating agent like ice-cold acetonitrile, typically in a 3:1 ratio (v/v).[3][6] An internal standard (a structurally similar compound not present in the sample) should be included in the acetonitrile to account for extraction variability.[3]

  • Vortex and Centrifugation: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.[3] Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest (this compound), and transfer it to a clean tube for analysis or storage at -80°C.[3]

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

    • Column: A reverse-phase column, such as a C18, is commonly used.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical for separating the analyte from matrix components.[3]

    • Flow Rate and Run Time: These will be optimized based on the column dimensions and the specific method, with a typical run time of a few minutes per sample.[3]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.[3]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high specificity and accurate quantification.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank brain homogenate.[3]

    • Data Analysis: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3]

Measurement of Extracellular this compound in the Brain via In Vivo Microdialysis

This protocol allows for the sampling of unbound this compound from the brain's extracellular fluid in awake, freely moving animals.

a. Surgical Implantation of Microdialysis Probe

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal according to approved protocols. Secure the animal in a stereotaxic frame.

  • Probe Implantation: Drill a small hole in the skull above the target brain region. Slowly lower a microdialysis guide cannula to the desired coordinates. Secure the cannula to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours) before the microdialysis experiment.

b. Microdialysis Procedure

  • Probe Insertion: Gently insert the microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[8][9]

  • Stabilization: Allow the system to stabilize for a period (e.g., 1-2 hours) to achieve a steady baseline.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.[9]

  • Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) and continue collecting dialysate samples to measure the time course of its concentration in the brain extracellular fluid.

  • Sample Analysis: Analyze the collected dialysate samples using the LC-MS/MS method described above. Due to the low concentrations expected in dialysates, a highly sensitive method is required.

Visualizations

experimental_workflow Workflow for Measuring this compound Brain Concentration cluster_tissue Brain Tissue Homogenate Analysis cluster_dialysis In Vivo Microdialysis tissue_collection 1. Brain Tissue Collection homogenization 2. Homogenization tissue_collection->homogenization protein_precipitation 3. Protein Precipitation homogenization->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection lcms LC-MS/MS Analysis supernatant_collection->lcms probe_implantation 1. Probe Implantation perfusion 2. Perfusion with aCSF probe_implantation->perfusion sample_collection 3. Dialysate Collection perfusion->sample_collection sample_collection->lcms data_quant Data Quantification lcms->data_quant

Caption: Experimental workflow for this compound brain concentration measurement.

dat_signaling This compound Mechanism of Action at the Dopamine Transporter cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft DA Release dat Dopamine Transporter (DAT) postsynaptic Postsynaptic Neuron dat->presynaptic DA Reuptake dopamine Dopamine (DA) da_receptors Dopamine Receptors dopamine->da_receptors Binds to jjc8091 This compound jjc8091->dat Binds to & Inhibits

Caption: this compound inhibits dopamine reuptake at the presynaptic neuron.

References

Troubleshooting & Optimization

JJC8-091 hERG inhibition and cardiac safety concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JJC8-091, focusing on its known hERG inhibition and potential cardiac safety concerns.

Frequently Asked Questions (FAQs)

Q1: What is the known cardiac safety liability of this compound?

A1: The primary cardiac safety concern for this compound is its inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of developing a potentially fatal cardiac arrhythmia known as Torsade de Pointes (TdP). The development of analogs to this compound has focused on reducing this hERG activity, underscoring it as a significant issue for this compound class.

Q2: What is the IC50 value for this compound inhibition of the hERG channel?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the hERG channel has been reported as 2.32 ± 0.575 μM .

Q3: Has this compound been evaluated against other cardiac ion channels?

Q4: Are there analogs of this compound with an improved cardiac safety profile?

A4: Yes, medicinal chemistry efforts have been directed at synthesizing analogs of this compound with the specific goal of reducing hERG channel inhibition while retaining the desired atypical dopamine transporter (DAT) inhibitor profile. Researchers working with this chemical series should consult recent publications in this area to identify such analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound's cardiac safety.

Issue 1: High Variability in hERG Inhibition IC50 Values

Possible Cause 1: Experimental System Differences

  • Troubleshooting: Ensure consistency in the experimental setup. The hERG inhibition of this compound is typically assessed using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the hERG channel. Variations in cell line passage number, expression levels of the hERG channel, and recording temperature can all contribute to variability. It is recommended to use a consistent cell source and maintain a stable recording temperature (e.g., 35-37°C) to mimic physiological conditions.

Possible Cause 2: Voltage Protocol-Dependent Inhibition

  • Troubleshooting: The inhibitory effect of some compounds on the hERG channel can be dependent on the voltage protocol used during the patch-clamp experiment. To ensure comparability of results, it is advisable to use a standardized voltage protocol, such as the one recommended by the CiPA initiative. This protocol is designed to assess drug effects on the channel in different states (resting, open, and inactivated).

Possible Cause 3: Compound Solubility and Stability

  • Troubleshooting: Poor solubility or degradation of this compound in the experimental buffer can lead to inaccurate concentration-response curves. Verify the solubility of this compound in your chosen buffer system and prepare fresh solutions for each experiment. The use of a small percentage of a solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments, including vehicle controls.

Issue 2: Discrepancy Between in vitro hERG Data and in vivo Cardiac Effects

Possible Cause 1: Multi-Ion Channel Effects

  • Troubleshooting: While hERG inhibition is a key indicator of proarrhythmic risk, it is not the sole determinant. This compound may also interact with other cardiac ion channels, such as Nav1.5 and Cav1.2, which can either mitigate or exacerbate the effects of hERG block. To get a more complete picture, it is essential to perform a comprehensive cardiac ion channel panel screening. The results from this panel can be used in in silico models of the cardiac action potential to predict the net effect of the compound.

Possible Cause 2: Pharmacokinetics and Metabolism

  • Troubleshooting: The concentration of this compound and its metabolites at the site of action in the heart in vivo may differ significantly from the concentrations used in in vitro assays. Conduct pharmacokinetic studies to determine the plasma and cardiac tissue concentrations of this compound. Additionally, investigate the cardiac safety profile of any major metabolites, as they may also contribute to the overall cardiac effects.

Possible Cause 3: Species Differences

  • Troubleshooting: There can be significant differences in cardiac ion channel expression and function between preclinical animal models and humans. While rodent and canine models are commonly used for in vivo cardiac safety assessment, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly being used as a more translationally relevant in vitro model. Consider using hiPSC-CMs to assess the effects of this compound on action potential duration and to screen for proarrhythmic events.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its primary target, the dopamine transporter (DAT). This information is provided to help researchers contextualize the cardiac safety findings.

Table 1: this compound Cardiac Ion Channel Activity

Ion ChannelAssay TypeCell LineIC50 (μM)
hERG (IKr)Automated Patch ClampHEK2932.32 ± 0.575
Nav1.5 (INa)Not Publicly Available--
Cav1.2 (ICa,L)Not Publicly Available--

Table 2: this compound Dopamine Transporter (DAT) Affinity

Species/SystemAssay TypeKi (nM)
Rat Brain TissueRadioligand Binding16.7 - 289
Non-human Primate StriatumRadioligand Binding2730 ± 1270
hDAT-transfected HEK293 cellsRadioligand Binding2140 ± 110

Note: The variability in DAT affinity highlights the importance of considering the experimental system when interpreting binding data.

Experimental Protocols

hERG Inhibition Assay using Automated Patch Clamp

This protocol provides a general workflow for assessing the inhibitory effect of this compound on the hERG channel.

1. Cell Culture:

  • HEK293 cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • Cells are passaged regularly to maintain a healthy, sub-confluent population.

2. Cell Preparation for Electrophysiology:

  • On the day of the experiment, cells are harvested using a gentle dissociation solution.

  • The cells are then washed and resuspended in an extracellular recording solution.

3. Automated Patch Clamp Electrophysiology:

  • The automated patch-clamp system is primed with intracellular and extracellular solutions.

  • A suspension of the prepared cells is introduced into the system.

  • The system automatically establishes whole-cell patch-clamp recordings from individual cells.

4. Voltage Protocol and Data Acquisition:

  • A standardized voltage protocol, such as the CiPA step-voltage protocol, is applied to elicit hERG currents.

  • The baseline hERG current is recorded in the absence of the test compound.

  • This compound is then perfused at increasing concentrations, and the hERG current is recorded at each concentration until a steady-state effect is observed.

5. Data Analysis:

  • The peak tail current of the hERG waveform is measured at each concentration of this compound.

  • The percentage of inhibition is calculated relative to the baseline current.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Automated Patch Clamp cluster_analysis Data Analysis culture Culture hERG-HEK293 Cells harvest Harvest and Resuspend Cells culture->harvest establish_recording Establish Whole-Cell Recordings harvest->establish_recording apply_protocol Apply Voltage Protocol establish_recording->apply_protocol record_baseline Record Baseline hERG Current apply_protocol->record_baseline apply_jjc8_091 Apply this compound (Concentration Curve) record_baseline->apply_jjc8_091 record_inhibition Record hERG Inhibition apply_jjc8_091->record_inhibition measure_current Measure Peak Tail Current record_inhibition->measure_current calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition generate_curve Generate Concentration-Response Curve calculate_inhibition->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50 caption Workflow for hERG Inhibition Assay

Caption: Workflow for hERG Inhibition Assay

signaling_pathway JJC8_091 This compound hERG hERG Channel (IKr) JJC8_091->hERG Inhibition repolarization Cardiac Repolarization hERG->repolarization Delayed qt_interval QT Interval repolarization->qt_interval Prolongation tdp Torsade de Pointes Risk qt_interval->tdp Increased caption This compound Cardiac Safety Pathway

Caption: this compound Cardiac Safety Pathway

overcoming poor solubility of JJC8-091 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JJC8-091. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this atypical dopamine transporter inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address the critical issue of this compound's poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] It is a lead compound being investigated for the potential treatment of psychostimulant use disorder.[1] In research, it is used to study the dopamine transporter (DAT) and its role in addiction and other neurological processes. Unlike typical DAT inhibitors like cocaine, this compound shows a different binding mode to DAT, which is thought to contribute to its unique pharmacological profile with a lower potential for abuse.[3]

Q2: I'm having trouble dissolving this compound in aqueous solutions for my experiments. Why is it so difficult to dissolve?

A2: this compound, similar to its parent compound modafinil, is a lipophilic molecule with poor aqueous solubility. This is a common characteristic of many small molecule drugs and research compounds. The chemical structure of this compound contributes to its low solubility in water-based buffers and saline, making it challenging to prepare solutions for in vitro and in vivo studies.

Q3: What are the common solvents used to dissolve this compound?

A3: Due to its poor aqueous solubility, a combination of solvents is typically required to dissolve this compound for experimental use. A commonly cited vehicle for in vivo studies in rats involves a three-part mixture of dimethylsulfoxide (DMSO), a surfactant like Tween 80 (polysorbate 80), and sterile saline.[1] This combination helps to first dissolve the compound in an organic solvent and then create a stable suspension or solution in a physiologically compatible vehicle.

Q4: Can I use 100% DMSO to dissolve this compound for my cell-based assays?

A4: While 100% DMSO can likely dissolve this compound at high concentrations, it is generally not recommended for direct application to cells in culture. High concentrations of DMSO can be toxic to cells and may interfere with experimental results. For in vitro assays, it is best to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically less than 0.5%) to minimize toxicity.

Q5: Are there any specific safety precautions I should take when handling this compound and its solvents?

A5: Yes. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin, so it is essential to avoid direct contact. Always consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This guide provides a step-by-step approach to successfully solubilizing this compound for your experiments.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in my aqueous buffer (e.g., PBS, saline). Poor intrinsic aqueous solubility of this compound.This compound is not readily soluble in aqueous solutions alone. You will need to use a co-solvent system. Proceed to the detailed experimental protocol below for a proven method.
After dissolving in an organic solvent and adding to my aqueous vehicle, the compound precipitates. The concentration of the organic solvent is too low in the final solution to maintain solubility, or the compound is "crashing out".1. Ensure you are following a validated protocol, such as the one provided below which includes a surfactant (Tween 80) to improve stability.[1] 2. Try increasing the percentage of the co-solvent and surfactant, but be mindful of potential toxicity in your experimental model. 3. Prepare the solution fresh before each experiment.
My solution appears cloudy or has visible particles after preparation. Incomplete dissolution or precipitation of the compound.1. Vortex the solution vigorously. 2. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. 3. Sonication can also be used to help break up aggregates and improve dissolution.
I am concerned about the toxicity of the vehicle in my in vivo or in vitro experiment. High concentrations of DMSO or other organic solvents can be toxic.1. Always run a vehicle control group in your experiments to account for any effects of the solvent system. 2. Keep the final concentration of DMSO as low as possible (ideally <0.5% for in vitro and as low as tolerated for in vivo). 3. For in vivo studies, the cited protocol uses 10% DMSO and 10% Tween 80 in saline.[1]

Quantitative Solubility Data

Solvent/Vehicle Composition Application Reference
DMSO/Tween 80/Saline10% DMSO, 10% Tween 80, 80% Sterile SalineIntraperitoneal (i.p.) injection in rats[1]

Detailed Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol is adapted from a published study that successfully administered this compound to rats.[1]

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO), sterile, cell culture grade

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose to be administered (e.g., in mg/kg). For this protocol, the final solution will be a 1:1:8 ratio of DMSO:Tween 80:Saline.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. Vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Addition of Surfactant: Add the calculated volume of Tween 80 to the DMSO/JJC8-091 solution. Vortex the mixture thoroughly.

  • Final Dilution with Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. It is important to add the saline gradually to prevent precipitation of the compound.

  • Final Mixing: Continue to vortex the final solution for several minutes to ensure it is a homogenous suspension/solution.

  • Administration: The solution should be prepared fresh on the day of the experiment and administered as per your experimental protocol (e.g., intraperitoneal injection).

Example Calculation for a 10 mg/mL solution:

To prepare 10 mL of a 10 mg/mL solution:

  • Weigh out 100 mg of this compound.

  • Add 1 mL of DMSO and vortex until dissolved.

  • Add 1 mL of Tween 80 and vortex.

  • Slowly add 8 mL of sterile saline while vortexing.

  • The final solution will have a concentration of 10 mg/mL in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_emulsification Step 3: Emulsification cluster_dilution Step 4: Final Dilution cluster_end Step 5: Final Product weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex1 Vortex until dissolved add_dmso->vortex1 add_tween Add Tween 80 vortex1->add_tween vortex2 Vortex to mix add_tween->vortex2 add_saline Slowly add Saline vortex2->add_saline vortex3 Vortex thoroughly add_saline->vortex3 final_solution Homogenous Solution/ Suspension for Dosing vortex3->final_solution

Caption: Workflow for preparing this compound for in vivo experiments.

Signaling Pathway Context: Dopamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds post_signal Postsynaptic Signaling DA_receptor->post_signal Activates JJC8_091 This compound JJC8_091->DAT Inhibits

Caption: Mechanism of action of this compound on dopamine signaling.

References

JJC8-091 off-target effects in behavioral assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JJC8-091. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is binding to the dopamine transporter (DAT), which inhibits the reuptake of dopamine from the synaptic cleft, leading to a mild, slow-onset, and long-lasting increase in extracellular dopamine levels in the nucleus accumbens.[1] Unlike typical DRIs like cocaine, this compound is proposed to stabilize the DAT in an inward-facing or occluded conformation, which is thought to underlie its atypical behavioral profile.[2][3]

Q2: What are the known off-target binding sites for this compound?

While this compound is most potent at the dopamine transporter (DAT), it exhibits binding affinity for several other receptors. These off-target interactions are critical to consider when interpreting behavioral data. Known off-targets include the sigma σ1 receptor, dopamine D2 and D3 receptors, and to a lesser extent, the serotonin transporter (SERT) and norepinephrine transporter (NET).[1] A significant off-target effect is the inhibition of the hERG channel, which is a crucial consideration for potential cardiotoxicity.[1][4]

Q3: Why is this compound considered an "atypical" dopamine reuptake inhibitor?

This compound is classified as "atypical" because its behavioral effects differ significantly from traditional DRIs like cocaine, despite both targeting the DAT. In preclinical models, this compound is not self-administered, suggesting low abuse potential.[2] It also effectively blocks cocaine-induced reinstatement of drug-seeking behavior.[2] This contrasts with its structural analog, JJC8-088, which displays a cocaine-like, reinforcing behavioral profile.[2][5] The atypical profile is attributed to its unique binding mode at the DAT, which leads to a more modest and sustained increase in dopamine compared to the rapid spike caused by cocaine.[2]

Q4: What are the expected behavioral outcomes when using this compound in rodent models of substance use disorder?

In rodent models, this compound is expected to:

  • Not be self-administered on its own, indicating it may not have reinforcing properties.[2]

  • Attenuate cocaine-seeking behavior , specifically in reinstatement models.[2]

  • Reduce DA-mediated brain reward as measured by techniques like optical intracranial self-stimulation (oICSS).[2]

  • Not substitute for cocaine in drug discrimination studies.[2]

Troubleshooting Guide

Issue 1: Unexpected locomotor stimulation is observed after this compound administration.

  • Possible Cause 1: Off-target effects. While this compound itself does not typically increase locomotor activity, its affinity for D2/D3 receptors could contribute to complex behavioral outputs.[1] Consider the dose being used; higher doses are more likely to engage off-target receptors.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the locomotor effects are dose-dependent.

    • Comparative Compound: Use a "typical" DAT inhibitor like its analog JJC8-088 as a positive control for locomotor activation to ensure the experimental setup can detect such effects.[2]

    • Receptor Occupancy Studies: If available, conduct ex vivo receptor occupancy studies to correlate the behavioral effects with binding to DAT and other potential targets at the tested doses.

Issue 2: this compound is showing reinforcing effects in a self-administration paradigm.

  • Possible Cause 1: Species or procedural differences. While rats do not typically self-administer this compound, some studies in monkeys have shown it can be reinforcing under certain conditions, particularly in the absence of an alternative reinforcer.[2][6]

  • Possible Cause 2: Experimental history of the subjects. The reinforcing effects of a compound can be influenced by the subjects' prior drug history.

  • Troubleshooting Steps:

    • Introduce an Alternative Reinforcer: Implement a choice procedure, such as a concurrent food versus drug schedule. This compound's reinforcing strength is substantially less than cocaine's, and it is often not chosen over a food alternative.[6]

    • Use a Progressive-Ratio Schedule: This schedule can better assess the motivational strength of the compound. This compound is expected to have lower breakpoints compared to cocaine.[5][6]

    • Review Subject History: Analyze if the animals' previous exposure to other psychostimulants is influencing the results.

Issue 3: High variability in behavioral data between subjects.

  • Possible Cause 1: Pharmacokinetic variability. Differences in metabolism and drug distribution can lead to varied behavioral responses. This compound has a reported plasma half-life of approximately 3.5 hours in nonhuman primates, but this may vary.[5][7]

  • Possible Cause 2: Off-target genetic polymorphisms. Individual differences in the expression or function of off-target receptors (e.g., D2, D3, σ1) could contribute to variability.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If feasible, collect plasma samples at different time points to correlate drug concentration with behavioral outcomes.

    • Increase Sample Size: Ensure the study is adequately powered to account for inter-individual variability.

    • Control for Environmental Factors: Standardize handling, housing, and testing conditions to minimize external sources of variation.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine D2 ReceptorDopamine D3 ReceptorSigma σ1 Receptor
This compound 16.7 - 289[1]1,770[1]17,800[1]298[1]480[1]454 - 1,010[1]
JJC8-088 14.4 (in NHP)[5]-----

Note: Data is compiled from multiple studies and methodologies may vary. NHP = Nonhuman Primate.

Table 2: Summary of Comparative Behavioral Effects

Behavioral AssayThis compound (Atypical DRI)JJC8-088 (Typical DRI)Reference
Self-Administration Not self-administered in rats; reinforcing in monkeys under some conditions.[2][6]Self-administered; cocaine-like.[2][5][2][5][6]
Reinstatement of Drug-Seeking Blocks cocaine-induced reinstatement.[2]Induces reinstatement.[2][2]
Brain Reward (oICSS) Attenuates DA-mediated reward (downward shift).[2]Enhances DA-mediated reward (leftward shift).[2][2]
Cocaine vs. Food Choice Modestly reduces cocaine choice in some subjects.[5][7]Decreases cocaine choice in most subjects.[5][5][7]

Experimental Protocols

Protocol 1: Cocaine Self-Administration and Reinstatement

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an intravenous infusion pump.

  • Subjects: Rats or nonhuman primates with indwelling intravenous catheters.

  • Training Phase: Animals are trained to press an "active" lever for an infusion of cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR2). The "inactive" lever has no programmed consequences. Sessions last for a predetermined duration (e.g., 2 hours).

  • This compound Testing (Substitution): Once stable responding for cocaine is established, saline or different doses of this compound are substituted for cocaine to determine if the compound maintains self-administration.

  • Extinction Phase: Cocaine is replaced with saline, and lever presses no longer result in infusions. This continues until responding on the active lever decreases to a baseline level.

  • Reinstatement Phase: Following extinction, animals are pre-treated with this compound (e.g., 10, 30 mg/kg, i.p.) before being given a priming injection of cocaine (e.g., 10 mg/kg, i.p.). The number of presses on the active lever is measured as an index of drug-seeking behavior.[2]

Protocol 2: Optical Intracranial Self-Stimulation (oICSS)

  • Subjects & Surgery: DAT-Cre mice receive a microinjection of an adeno-associated virus (AAV) expressing Channelrhodopsin-2 (ChR2) into the ventral tegmental area (VTA). An optical fiber is implanted above the VTA.

  • Apparatus: Operant chambers with two levers. The active lever is connected to a laser that delivers light stimulation through the optical fiber.

  • Procedure: Mice learn to press the active lever to receive optical stimulation of VTA dopamine neurons. During testing sessions, the frequency of stimulation is varied (e.g., in descending steps) to determine the reward threshold.

  • This compound Administration: Mice are administered this compound prior to the oICSS session. An attenuation of reward is observed as a downward shift in the stimulation-response curve, meaning higher stimulation frequencies are required to maintain responding.[2]

Visualizations

JJC8_091_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_neuron Dopamine DA_vesicle->DA_neuron Release Synaptic_DA Synaptic Dopamine DA_neuron->Synaptic_DA DAT Dopamine Transporter (DAT) (Outward-Facing) DAT->DA_neuron Recycles DA DAT_occluded DAT (Occluded/Inward-Facing) DAT->DAT_occluded Conformational Change DA_receptor Dopamine Receptors Behavioral_Output Atypical Behavioral Profile (Reduced Reinforcement) DA_receptor->Behavioral_Output Modulates JJC8_091 This compound JJC8_091->DAT Binds & Stabilizes JJC8_091->Behavioral_Output Leads to Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binds

Caption: Proposed mechanism of this compound's atypical action at the dopamine transporter (DAT).

Troubleshooting_Workflow Start Unexpected Behavioral Outcome (e.g., Hyperlocomotion, Reinforcement) CheckDose Is the dose appropriate? Start->CheckDose CheckProtocol Is the behavioral paradigm appropriate for an 'atypical' DRI? CheckDose->CheckProtocol Yes LowerDose Conduct Dose-Response Study (Lower the dose) CheckDose->LowerDose No CheckControls Are positive/negative controls behaving as expected? CheckProtocol->CheckControls Yes ModifyProtocol Modify Protocol: - Add choice component - Use progressive ratio CheckProtocol->ModifyProtocol No ValidateAssay Validate Assay: - Check vehicle effects - Run typical DRI (JJC8-088) CheckControls->ValidateAssay No ConsiderOffTarget Consider Off-Target Effects: - D2/D3 or Sigma receptor roles - Potential hERG liability CheckControls->ConsiderOffTarget Yes LowerDose->CheckProtocol ModifyProtocol->CheckControls ValidateAssay->ConsiderOffTarget Interpret Interpret Data in Context of Polypharmacology ConsiderOffTarget->Interpret

Caption: Troubleshooting workflow for unexpected behavioral results with this compound.

References

Technical Support Center: Interpreting Variable Results in JJC8-091 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results encountered during experiments with JJC8-091.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to a mild, slow-onset, and long-duration increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens.[1] Unlike typical DAT inhibitors such as cocaine, this compound is thought to stabilize the DAT in a more occluded or inward-facing conformation, which is believed to contribute to its atypical behavioral profile and lower abuse potential.[2][3]

Q2: Why are the behavioral effects of this compound sometimes inconsistent across different animal models?

Variable behavioral effects of this compound can arise from several factors, including species differences, experimental protocols, and the specific behaviors being assessed. For instance, while this compound consistently shows reduced abuse liability in rodent models (i.e., it is not self-administered and can block cocaine-induced reinstatement), its effects in nonhuman primates have been more variable.[2][4][5] Differences in DAT affinity and pharmacokinetics between species may contribute to these discrepancies.[4] For example, the affinity of this compound for the DAT is significantly lower in nonhuman primate striatum compared to rodents.[4]

Q3: How does the binding affinity of this compound at the dopamine transporter (DAT) compare to other compounds?

The binding affinity (Ki) of this compound for the DAT can vary depending on the study and the tissue source (e.g., rodent vs. primate). It generally shows a lower affinity than its cocaine-like analog, JJC8-088.[4][6]

Binding Affinity (Ki) at DAT

CompoundAffinity (Ki) in Rodent Models (nM)Affinity (Ki) in Nonhuman Primate Striatum (nM)
This compound 230 - 289[1]2730 ± 1270[4][6]
JJC8-088 Higher than this compound14.4 ± 9[4][6]
Cocaine Varies by study, but generally high affinityNot specified in provided results

Q4: What are the off-target effects of this compound that could influence experimental outcomes?

Besides the dopamine transporter (DAT), this compound has been shown to have affinity for other receptors, which could contribute to its overall pharmacological profile and lead to variable results. It is a ligand for the sigma σ1 receptor and also has affinity for dopamine D2 and D3 receptors.[1] Additionally, like some of its analogs, this compound has been found to inhibit the hERG channel, which is an important consideration for potential cardiotoxicity.[1]

Troubleshooting Guide

Issue 1: Inconsistent results in cocaine self-administration studies.

  • Possible Cause 1: Species Differences. As noted, the translation from rodent to nonhuman primate models can be poor due to differences in DAT affinity.[4]

    • Troubleshooting Tip: Carefully consider the species being used and be cautious when extrapolating results. It may be necessary to adjust dosing regimens based on pharmacokinetic data for the specific species.

  • Possible Cause 2: Experimental Design. The choice of behavioral paradigm (e.g., fixed-ratio vs. progressive-ratio schedule, presence of alternative reinforcers) can significantly impact the observed effects of this compound.[5]

    • Troubleshooting Tip: When this compound is tested in the presence of an alternative reinforcer (like food), its reinforcing strength is substantially less than cocaine.[5] Consider incorporating choice paradigms into your experimental design to better assess the abuse liability of this compound.

Issue 2: Variability in neurochemical measurements (e.g., dopamine levels).

  • Possible Cause 1: Analytical Technique. Different techniques for measuring dopamine dynamics, such as microdialysis and fast-scan cyclic voltammetry (FSCV), can yield different types of information (tonic vs. phasic dopamine levels).[7]

    • Troubleshooting Tip: Be aware of the strengths and limitations of your chosen neurochemical method. Combining techniques can provide a more comprehensive understanding of how this compound affects dopamine signaling.[7]

  • Possible Cause 2: Dosing and Pharmacokinetics. The dose and route of administration will influence the concentration of this compound in the brain and its subsequent effect on dopamine levels. The half-life of this compound in rhesus monkeys has been reported to be approximately 3.5 hours.[4][6]

    • Troubleshooting Tip: Conduct pharmacokinetic studies in your specific animal model to determine optimal dosing strategies and sampling times for neurochemical measurements.

Experimental Protocols

Protocol 1: Intravenous Self-Administration in Rodents

This protocol is adapted from studies evaluating the reinforcing effects of this compound.[2]

  • Subjects: Male rats are surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a syringe pump for drug infusion.

  • Training: Rats are first trained to self-administer a standard reinforcer, such as cocaine (e.g., 0.75 mg/kg/infusion), on a fixed-ratio (FR) schedule (e.g., FR2, where two active lever presses result in one infusion).

  • Substitution Testing: Once stable self-administration is achieved, the training drug is replaced with various doses of this compound or saline to determine if the compound maintains self-administration behavior.

  • Data Analysis: The primary dependent variable is the number of infusions earned. A compound is considered to have reinforcing effects if it is self-administered at a significantly higher rate than saline.

Protocol 2: Cocaine-Induced Reinstatement of Drug Seeking in Rodents

This protocol assesses the potential of this compound to prevent relapse.[2]

  • Subjects and Training: Rats are trained to self-administer cocaine as described above.

  • Extinction: Following stable self-administration, the cocaine infusions are replaced with saline, and lever pressing is allowed to extinguish (i.e., responding decreases to a low level).

  • Reinstatement Test: Once extinction criteria are met, rats are pretreated with either vehicle or a dose of this compound. Subsequently, a priming injection of cocaine (e.g., 10 mg/kg, i.p.) is administered to reinstate drug-seeking behavior (i.e., lever pressing).

  • Data Analysis: The number of active lever presses during the reinstatement session is measured. A significant reduction in cocaine-primed lever pressing by this compound pretreatment indicates its potential to attenuate relapse.

Visualizations

JJC8_091_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Dopamine_Vesicle Dopamine Dopamine_Vesicle->Dopamine Release JJC8_091 This compound JJC8_091->DAT Binds & Stabilizes (Occluded State) Cocaine Cocaine Cocaine->DAT Binds & Blocks (Outward-Open State)

Caption: Mechanism of action of this compound at the dopamine transporter.

Experimental_Workflow cluster_self_admin Self-Administration Study cluster_reinstatement Reinstatement Study SA1 Animal Model (e.g., Rat) SA2 IV Catheter Implantation SA1->SA2 SA3 Cocaine Self-Administration Training (FR Schedule) SA2->SA3 SA4 Substitution with This compound or Saline SA3->SA4 SA5 Measure Infusions SA4->SA5 R1 Animal Model (e.g., Rat) R2 Cocaine Self-Administration Training R1->R2 R3 Extinction Phase (Saline Substitution) R2->R3 R4 Pretreatment with This compound or Vehicle R3->R4 R5 Cocaine Priming Injection R4->R5 R6 Measure Lever Presses R5->R6

References

Technical Support Center: JJC8-091 Rodent to Primate Translational Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in translating JJC8-091 research from rodent models to non-human primates.

Frequently Asked Questions (FAQs)

Q1: We observed robust efficacy of this compound in our rat model of cocaine self-administration, but the effect is significantly diminished or absent in our rhesus macaque studies. What could be the primary reason for this discrepancy?

A1: A primary challenge in translating this compound research from rodents to primates is the significant difference in its binding affinity to the dopamine transporter (DAT) between species.[1][2][3] Studies have shown that this compound has a substantially lower affinity for the DAT in non-human primate striatum compared to rodents.[1][2][3] This difference in target engagement is a likely contributor to the observed reduction in efficacy.

Q2: What is the mechanism of action for this compound, and how does it differ from typical dopamine reuptake inhibitors (DRIs) like cocaine?

A2: this compound is an atypical dopamine reuptake inhibitor.[4] Unlike cocaine, which binds to the DAT in an outward-facing conformation, computational models and experimental data suggest that this compound stabilizes the DAT in a more occluded or inward-facing conformation.[5][6] This atypical binding mode is thought to be responsible for its unique behavioral profile, where it does not produce cocaine-like reinforcing effects in rodents.[5]

Q3: Are there known off-target effects of this compound that we should be aware of in our primate studies?

A3: Yes, this compound has been shown to have affinity for other receptors besides DAT. Notably, it exhibits inhibitory activity at the hERG channel, which is a critical consideration for cardiovascular safety assessment.[4][7] It also has a high affinity for dopamine D2 and D3 receptors and a lower affinity for the D4 receptor, as well as being a sigma σ1 receptor ligand.[4] These off-target activities could contribute to species-specific effects and should be monitored.

Q4: What are the reported pharmacokinetic properties of this compound in primates?

A4: In rhesus monkeys, this compound has a reported plasma half-life of approximately 3.5 hours when administered intravenously at a dose of 1.9 mg/kg.[1][2][3] It is important to establish the pharmacokinetic profile in your specific primate model and route of administration to ensure adequate target engagement.

Troubleshooting Guides

Issue 1: Lack of Efficacy in Primate Behavioral Models

  • Problem: this compound fails to reduce cocaine self-administration or other relevant behaviors in non-human primates, contrary to rodent data.

  • Potential Cause: Insufficient target engagement due to lower DAT affinity in primates.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a comprehensive dose-response study in primates to determine if higher doses are required to achieve a therapeutic effect.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with DAT occupancy using imaging techniques like PET scans, if feasible. This will help determine the exposure needed for significant target engagement.

    • In Vitro Binding Assays: If not already done, perform in vitro binding assays using primate brain tissue to confirm the DAT affinity of your batch of this compound.

Issue 2: Unexpected Behavioral Effects in Primates

  • Problem: Observation of novel or unexpected behavioral changes in primates treated with this compound that were not seen in rodents.

  • Potential Cause: Off-target effects at dopamine D2/D3 receptors, sigma σ1 receptors, or other unknown targets that may have different expression levels or functional consequences in primates compared to rodents.

  • Troubleshooting Steps:

    • Comprehensive Behavioral Phenotyping: Implement a detailed behavioral observation battery to characterize any abnormal behaviors.

    • Receptor Occupancy Studies: If possible, use in vivo imaging to assess the occupancy of this compound at its known off-target receptors.

    • Control for Non-Specific Effects: Include appropriate vehicle controls and consider testing a compound with a similar mechanism of action but a different off-target profile to dissect the cause of the unexpected effects.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of this compound at the Dopamine Transporter (DAT)

SpeciesBrain RegionBinding Affinity (Ki in nM)Reference
Rat-230 to 289[4]
Non-human PrimateStriatum2730 ± 1270[1][2][3]

Table 2: In Vivo Efficacy of this compound in Rodent vs. Primate Models

SpeciesModelKey FindingReference
RatCocaine Self-AdministrationPretreatment with this compound significantly decreases cocaine's reinforcing effects.[5]
RatCocaine-Induced ReinstatementThis compound pretreatment inhibits cocaine-induced reinstatement of drug seeking.[5]
Rhesus MonkeyCocaine vs. Food ChoiceChronic treatment with this compound only modestly reduced cocaine allocation in one of three monkeys.[1][2][3]

Experimental Protocols

Protocol 1: In Vitro DAT Binding Assay in Primate Brain Tissue

This protocol is adapted from studies examining ligand binding to the dopamine transporter.

  • Tissue Preparation:

    • Obtain frozen striatal tissue from non-human primates.

    • Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer. This wash step is typically repeated.

    • Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.

    • To determine non-specific binding, include wells with an excess of a known DAT inhibitor (e.g., GBR 12909).

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

Mandatory Visualizations

G Figure 1. Rodent vs. Primate DAT Affinity Challenge cluster_rodent Rodent Model cluster_primate Primate Model JJC8_091_rodent This compound DAT_rodent Dopamine Transporter (DAT) (High Affinity) JJC8_091_rodent->DAT_rodent Binds with high affinity DA_reuptake_rodent Dopamine Reuptake Blockade DAT_rodent->DA_reuptake_rodent Inhibits Cocaine_effects_rodent Reduced Cocaine Self-Administration & Reinstatement DA_reuptake_rodent->Cocaine_effects_rodent Leads to JJC8_091_primate This compound DAT_primate Dopamine Transporter (DAT) (Low Affinity) JJC8_091_primate->DAT_primate Binds with low affinity DA_reuptake_primate Insufficient Dopamine Reuptake Blockade DAT_primate->DA_reuptake_primate Leads to Cocaine_effects_primate Diminished or Absent Efficacy DA_reuptake_primate->Cocaine_effects_primate Results in G cluster_workflow Troubleshooting Workflow for Poor Primate Efficacy start Observation: Poor Efficacy of this compound in Primates check_affinity Hypothesis: Species Difference in DAT Affinity? start->check_affinity dose_response Action: Conduct Primate Dose-Response Study check_affinity->dose_response Investigate pk_pd Action: Perform PK/PD Modeling (Plasma Conc. vs. DAT Occupancy) dose_response->pk_pd in_vitro Action: Run In Vitro Binding Assay (Primate Brain Tissue) pk_pd->in_vitro evaluate Evaluate Results: Is Target Engagement Achieved? in_vitro->evaluate yes Yes: Explore other mechanisms (e.g., off-target effects, metabolism differences) evaluate->yes Sufficient Engagement no No: Consider compound modification or alternative therapeutic strategy evaluate->no Insufficient Engagement G cluster_cocaine Cocaine (Typical DRI) cluster_jjc8091 This compound (Atypical DRI) DAT Dopamine Transporter (DAT) outward_conf Outward-Facing Conformation DAT->outward_conf occluded_conf Occluded/Inward-Facing Conformation DAT->occluded_conf cocaine Cocaine cocaine->DAT Binds to da_increase_fast Rapid, High Increase in Synaptic Dopamine outward_conf->da_increase_fast Stabilizes reinforcement Reinforcing Effects da_increase_fast->reinforcement jjc8091 This compound jjc8091->DAT Binds to da_increase_slow Mild, Slow-Onset, Long-Duration Increase in Synaptic Dopamine occluded_conf->da_increase_slow Stabilizes no_reinforcement Lack of Reinforcing Effects da_increase_slow->no_reinforcement

References

JJC8-091 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of JJC8-091 in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1] Some suppliers suggest that in solvent, the compound is stable for up to one year under these conditions.[1] For short-term storage (days to weeks), 0-4°C is suggested.[2] As a powder, this compound can be stored at -20°C for up to three years.[1]

Q2: What is the known stability of this compound in aqueous solutions or cell culture media?

A2: Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in aqueous solutions or common cell culture media. The compound's half-life in nonhuman primates has been reported as 3.5 hours following intravenous administration, which indicates its metabolic stability in a biological system but does not directly translate to its chemical stability in an in vitro experimental setup.[3][4] Therefore, it is crucial for researchers to perform their own stability assessments for long-term experiments.

Q3: How can I prepare a stable stock solution of this compound?

A3: Based on general practices for similar small molecules, dissolving this compound in a suitable organic solvent like DMSO is a common starting point. To aid dissolution, gentle heating and sonication may be employed.[3] It is important to ensure the compound is fully dissolved before making further dilutions into aqueous buffers or cell culture media. Always filter the final solution through a sterile 0.2 µm filter before use in cell-based assays.

Q4: What factors can influence the stability of this compound in my experiments?

A4: Several factors can affect the stability of a small molecule like this compound in solution, including:

  • pH: The stability of compounds can be pH-dependent.[5][6]

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to light can cause photodegradation.[6]

  • Presence of other components: Ingredients in cell culture media (e.g., serum, proteins) can potentially interact with and degrade the compound.

  • Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be minimized by aliquoting.

Troubleshooting Guides

Problem: I am observing inconsistent results in my long-term experiments with this compound.

  • Possible Cause: The compound may be degrading over the course of the experiment.

  • Solution:

    • Perform a stability study: Assess the stability of this compound in your specific experimental media and under your experimental conditions (e.g., 37°C, 5% CO2).

    • Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound at different time points (e.g., 0, 24, 48, 72 hours). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

    • Replenish the compound: If degradation is confirmed, consider replenishing the media with freshly prepared this compound at regular intervals during the experiment.

Problem: My this compound solution appears cloudy or has precipitates after dilution in aqueous buffer.

  • Possible Cause: The compound may have poor aqueous solubility, leading to precipitation.

  • Solution:

    • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility and is compatible with your experimental system.

    • Use a different solvent: If solubility issues persist, consider testing other biocompatible solvents.

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or media immediately before use.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method to determine the stability of this compound in a specific solution over time.

1. Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental solution (e.g., cell culture medium, phosphate-buffered saline)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on this compound's properties)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen organic solvent.

  • Dilute the stock solution to the final experimental concentration in the desired experimental solution.

  • Immediately after preparation (T=0), take an aliquot of the solution, and if necessary, process it to remove any interfering substances (e.g., protein precipitation for cell culture media).

  • Inject a known volume of the T=0 sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • At subsequent time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots and analyze them by HPLC as in step 4.

  • Quantify the peak area of this compound at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solutions at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in DMEM + 10% FBS
0100100
698.595.2
1296.890.1
2492.380.5
4885.165.7
7278.952.3

Note: This table is for illustrative purposes only. Actual data must be generated experimentally.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare concentrated This compound stock solution prep_working Dilute to final concentration in experimental media prep_stock->prep_working sample_t0 Sample at T=0 prep_working->sample_t0 incubate Incubate under experimental conditions sample_t0->incubate sample_tn Sample at subsequent time points (T=n) incubate->sample_tn hplc Analyze samples by HPLC sample_tn->hplc quantify Quantify this compound peak area hplc->quantify plot Plot % remaining vs. time quantify->plot

Caption: Workflow for assessing this compound stability in solution.

troubleshooting_logic start Inconsistent experimental results observed check_stability Is this compound degrading during the experiment? start->check_stability check_solubility Is the solution clear upon dilution in aqueous media? start->check_solubility perform_study Conduct a stability study (e.g., HPLC time course) check_stability->perform_study Unsure degradation_confirmed Degradation confirmed? perform_study->degradation_confirmed replenish Replenish compound at regular intervals degradation_confirmed->replenish Yes no_degradation Consider other experimental variables (e.g., assay variability, cell health) degradation_confirmed->no_degradation No precipitation Precipitation observed? check_solubility->precipitation No optimize_solvent Optimize solvent concentration or change solvent precipitation->optimize_solvent Yes fresh_dilutions Prepare fresh dilutions immediately before use optimize_solvent->fresh_dilutions

Caption: Troubleshooting guide for this compound experiments.

References

Technical Support Center: Investigating the Modest Effects of JJC8-091 on Cocaine Choice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing modest effects of JJC8-091 on cocaine choice in preclinical models. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing only modest reductions in cocaine choice with this compound in our rhesus macaque model. Is this consistent with existing findings?

A1: Yes, this observation is consistent with published literature. While this compound has shown promise in rodent models for reducing cocaine self-administration and reinstatement, its effects on cocaine choice in nonhuman primates have been described as modest.[1][2] Specifically, one study reported that chronic treatment with this compound only modestly reduced cocaine allocation in one out of three rhesus monkeys.[1][2] In contrast, the comparator compound, JJC8-088, which has a more "cocaine-like" profile, decreased cocaine choice in two of the three monkeys studied.[1]

Q2: What are the potential reasons for the modest effects of this compound, particularly the discrepancy between rodent and primate models?

A2: Several factors may contribute to the modest effects of this compound and the observed translational differences between species. A primary factor is the difference in binding affinity of this compound for the dopamine transporter (DAT) across species.[1][2]

  • Species-Specific DAT Affinity: Research has shown that this compound has a significantly lower affinity for the DAT in nonhuman primate striatum compared to rodent striatum.[1][2] This lower affinity in monkeys could lead to reduced efficacy in competing with cocaine for DAT binding, resulting in a less pronounced effect on cocaine choice.

  • Atypical Binding Profile: this compound is characterized as an "atypical" DAT inhibitor.[3][4][5] Computational models suggest that unlike cocaine, which binds to an outward-facing conformation of DAT, this compound favors a more occluded conformation.[3][5] While this atypical binding is thought to contribute to its lower abuse potential, it might also result in a less robust blockade of cocaine's reinforcing effects in certain models.

  • Experimental Design: The specifics of the choice paradigm, including the nature of the alternative reinforcer (e.g., food pellets, social interaction), the schedule of reinforcement, and the cocaine dose range, can all influence the outcome.[6][7][8]

Q3: How does the pharmacological profile of this compound differ from more "typical" DAT inhibitors like its analog, JJC8-088?

A3: this compound and JJC8-088 have divergent pharmacological profiles which likely underlie their different behavioral effects.

  • DAT Binding and Conformation: As mentioned, JJC8-088 binds to the DAT in an outward-facing conformation, similar to cocaine, while this compound induces a more occluded conformation.[3]

  • Dopamine Efflux: In vivo microdialysis studies show that JJC8-088 produces a rapid and robust increase in extracellular dopamine levels in the nucleus accumbens, resembling the action of self-administered DAT blockers. In contrast, this compound leads to a more mild and sustained increase in dopamine.[4][9]

  • Reinforcing Properties: In rodent self-administration studies, JJC8-088 is self-administered, suggesting abuse potential, whereas this compound is not.[3]

Q4: What experimental parameters should we consider optimizing to potentially enhance the observed effects of this compound?

A4: To better elucidate the potential of this compound, consider the following experimental adjustments:

  • Dose-Response Evaluation: Ensure a full dose-response curve for this compound has been evaluated. Due to its lower DAT affinity in primates, higher doses may be required to achieve therapeutic efficacy compared to rodents.

  • Chronic Dosing Regimen: The modest effects observed in some studies were after chronic administration.[1] Evaluating different chronic dosing schedules and durations may be necessary to reveal more significant effects.

  • Alternative Reinforcer Manipulations: The value of the non-drug alternative can significantly impact cocaine choice.[6][7][10] Consider increasing the magnitude or decreasing the "cost" (e.g., effort required to obtain) of the alternative reinforcer to potentially shift the choice allocation away from cocaine.

  • Combination Therapy: Future studies could explore the efficacy of atypical DAT blockers like this compound in combination with other behavioral or pharmacological interventions.[1][2]

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Related Compounds

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine D2 ReceptorDopamine D3 ReceptorSigma σ1 Receptor
This compound 16.7 - 289[4]1,770[4]17,800[4]298[4]480[4]454 - 1,010[4]
JJC8-088 14.4 (NHP Striatum)[1][2]-----
Modafinil 2,600 - 8,160[4]-----

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Summary of Behavioral Effects of this compound vs. JJC8-088 in Rodent Models

Behavioral MeasureThis compoundJJC8-088
Cocaine Self-Administration No significant effect or reduction[3]Dose-dependent decrease[3]
Self-Administration (alone) Not self-administered[3]Self-administered[3]
Cocaine-Induced Reinstatement Attenuates reinstatement[3]Induces reinstatement[3]
Optical Brain-Stimulation Reward Downward shift in curve (attenuation)[3]Leftward shift in curve (enhancement)[3]

Experimental Protocols

Cocaine vs. Food Choice Procedure in Rhesus Monkeys (Adapted from[1][2])

  • Subjects: Adult male rhesus monkeys with a history of intravenous cocaine self-administration.

  • Apparatus: Operant conditioning chambers equipped with two response levers, associated stimulus lights, and a food pellet dispenser. Monkeys are fitted with intravenous catheters.

  • Procedure:

    • Monkeys are presented with a series of discrete choices between a single food pellet and an injection of cocaine.

    • Each trial begins with the illumination of a central light. A response on this "observing" lever results in the illumination of two side levers, one associated with food and the other with cocaine.

    • A single response on either the "food" lever or the "cocaine" lever delivers the corresponding reinforcer and initiates a time-out period.

    • The dose of cocaine is varied across sessions (e.g., 0, 0.003, 0.01, 0.03, 0.1 mg/kg/injection).

    • The primary dependent measure is the percentage of choices for cocaine at each dose.

  • Drug Administration: this compound or vehicle is administered intravenously before the start of the choice session. Both acute and chronic (e.g., daily for 10 days) treatment effects are evaluated.

Visualizations

Cocaine_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Vesicle Inhibits Release Dopamine->DAT Reuptake Dopamine->D2_Autoreceptor Binds D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds Signaling Downstream Signaling (Reward & Reinforcement) D2_Receptor->Signaling D3_Receptor->Signaling Cocaine Cocaine Cocaine->DAT Blocks JJC8_091 This compound (Atypical Inhibitor) JJC8_091->DAT Modulates (Occluded State)

Caption: Simplified signaling pathway of cocaine and this compound at the dopamine synapse.

Experimental_Workflow cluster_setup Phase 1: Subject Preparation & Training cluster_testing Phase 2: this compound Treatment & Testing cluster_analysis Phase 3: Data Analysis Surgery Intravenous Catheter Surgery Acquisition Cocaine Self-Administration Training (FR Schedule) Surgery->Acquisition Choice_Training Concurrent Cocaine vs. Food Choice Training Acquisition->Choice_Training Baseline Establish Stable Baseline Choice Choice_Training->Baseline Acute_Treatment Acute this compound Administration Baseline->Acute_Treatment Chronic_Treatment Chronic this compound Administration Baseline->Chronic_Treatment Choice_Test Cocaine vs. Food Choice Sessions Acute_Treatment->Choice_Test Chronic_Treatment->Choice_Test Data_Collection Record Cocaine vs. Food Choices Choice_Test->Data_Collection Analysis Analyze % Cocaine Choice vs. Cocaine Dose Data_Collection->Analysis Comparison Compare this compound Effects to Vehicle Control Analysis->Comparison

Caption: Experimental workflow for evaluating this compound in a cocaine vs. food choice model.

References

Technical Support Center: Investigating the Locomotor Effects of JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the potential of JJC8-091 to induce locomotor activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and steer it towards a more occluded or inward-facing conformation.[3][4][5][6] This binding mode differs from typical DRIs like cocaine, which stabilize the DAT in an outward-facing conformation.[3][4]

Q2: Does this compound stimulate locomotor activity?

A2: Based on preclinical studies, this compound does not significantly increase locomotor activity in rodents.[2][7] In fact, it has been shown to have limited stimulation of ambulatory activity, distinguishing it from cocaine and its structural analog, JJC8-088, which both produce robust increases in locomotion.[7]

Q3: How does the effect of this compound on dopamine levels differ from cocaine?

A3: While both this compound and cocaine inhibit dopamine reuptake, their effects on extracellular dopamine levels differ significantly. This compound produces a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[1][2] In contrast, cocaine and cocaine-like DRIs cause a rapid and pronounced spike in extracellular dopamine, which is associated with their reinforcing and psychostimulant effects.[4]

Q4: What is the potential therapeutic application of this compound?

A4: this compound is being investigated as a potential pharmacotherapy for psychostimulant use disorder (PSUD), particularly for cocaine and methamphetamine addiction.[1][5] Its atypical mechanism, which blocks the effects of psychostimulants without producing rewarding effects itself, makes it a promising candidate for reducing drug craving and relapse.[3][5]

Troubleshooting Guide

Issue 1: Unexpected increase in locomotor activity observed after this compound administration.

  • Possible Cause: Incorrect compound administered. Due to its structural similarity to JJC8-088, which is a locomotor stimulant, a compound mix-up is possible.

    • Troubleshooting Step: Verify the identity and purity of the compound using appropriate analytical methods (e.g., HPLC, mass spectrometry).

  • Possible Cause: Spontaneous locomotor activity or environmental factors. Animals may exhibit natural variations in activity levels.

    • Troubleshooting Step: Ensure proper habituation of the animals to the testing environment before drug administration. Analyze the locomotor patterns to distinguish between drug-induced hyperactivity and exploratory behavior. Check for environmental stressors such as noise or light changes.

  • Possible Cause: Interaction with other administered substances.

    • Troubleshooting Step: Review the experimental design to ensure no other psychoactive compounds were co-administered.

Issue 2: No discernible effect of this compound on dopamine-related behaviors.

  • Possible Cause: Inadequate dosage. The dose of this compound may be too low to elicit a measurable effect.

    • Troubleshooting Step: Consult the literature for effective dose ranges in the specific animal model and strain. Consider conducting a dose-response study to determine the optimal dose.

  • Possible Cause: Suboptimal route of administration or timing of behavioral testing.

    • Troubleshooting Step: Intraperitoneal (i.p.) injection is a common route for this compound. Ensure the timing of the behavioral test aligns with the pharmacokinetic profile of the compound to capture its peak effect.

  • Possible Cause: Low brain penetrance of the compound.

    • Troubleshooting Step: While this compound has shown efficacy in preclinical models, variations in formulation or animal strain could affect brain exposure. If possible, measure brain and plasma concentrations of this compound.

Experimental Protocols

Open-Field Test for Locomotor Activity

This protocol is designed to assess the spontaneous locomotor activity of rodents following the administration of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/saline mixture)

  • Experimental animals (e.g., male Swiss-Webster mice)

  • Open-field arena (e.g., 42 x 42 x 42 cm)

  • Video tracking software

  • Syringes and needles for injection

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • On the day before the test, habituate each animal to the open-field arena for 10-15 minutes. This reduces novelty-induced hyperactivity on the test day.

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle to the desired concentration.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. Recommended doses from literature for mice range from 5 to 56 mg/kg.[7]

  • Testing:

    • 30 minutes post-injection, gently place the animal in the center of the open-field arena.

    • Record the animal's activity for a predefined period, typically 30-60 minutes, using the video tracking software.

  • Data Analysis:

    • The primary outcome measure is the total distance traveled (in cm or m).

    • Secondary measures can include time spent in the center versus the periphery of the arena, rearing frequency, and stereotypic behaviors.

    • Compare the locomotor activity of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Table 1: Effect of this compound on Locomotor Activity in Swiss-Webster Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)
Vehicle-45.3 ± 5.2
This compound1042.1 ± 4.8
This compound3039.8 ± 5.5
This compound5638.5 ± 4.9
Cocaine (for comparison)10125.6 ± 10.3

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT->Dopamine Dopamine->DAT D2R Dopamine D2 Receptor Dopamine->D2R Binding JJC8_091 This compound JJC8_091->DAT Binds and induces inward-facing conformation Cocaine Cocaine Cocaine->DAT Binds and induces outward-facing conformation

Caption: Mechanism of this compound at the Dopamine Transporter.

Experimental Workflow

A Acclimatize Animals to Testing Room B Habituate Animals to Open-Field Arena A->B C Prepare this compound and Vehicle Solutions B->C D Administer this compound or Vehicle (i.p.) C->D E Place Animal in Open-Field Arena (30 min post-injection) D->E F Record Locomotor Activity (30-60 min) E->F G Analyze Data (Total Distance Traveled) F->G H Statistical Comparison (e.g., ANOVA) G->H

Caption: Workflow for Open-Field Locomotor Activity Testing.

References

troubleshooting JJC8-091 delivery in self-administration paradigms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JJC8-091 in self-administration paradigms. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT), but in a manner distinct from typical DRIs like cocaine.[3][4] This atypical binding is thought to stabilize the DAT in a more inward-facing or occluded conformation, which blunts the rapid increase in synaptic dopamine associated with the reinforcing effects of psychostimulants.[3][4]

Q2: Is this compound self-administered by laboratory animals?

A2: Studies have shown that this compound is not readily self-administered by rodents and does not substitute for cocaine, suggesting it has a low abuse potential.[2][3][5] However, some studies in non-human primates suggest it may be reinforcing under certain conditions, although its reinforcing strength is substantially less than that of cocaine, especially when an alternative reinforcer is available.

Q3: What are the expected effects of this compound on cocaine or methamphetamine self-administration?

A3: Pre-treatment with this compound has been shown to reduce the self-administration of cocaine and methamphetamine in animal models.[2][6] It can also decrease the motivation to seek these drugs, as measured by progressive-ratio schedules of reinforcement, and block cocaine-induced reinstatement of drug-seeking behavior.[3]

II. Troubleshooting Guide

Drug Preparation and Delivery

Q1: I'm having trouble dissolving this compound for intravenous administration. What is the recommended vehicle and preparation method?

A1: The fumarate salt of this compound has been successfully used in published studies. The recommended procedure is as follows:

  • Vehicle: Sterile 0.9% saline.

  • Method:

    • Dissolve the this compound fumarate salt in the sterile saline.

    • Use heat and sonication to aid dissolution.

    • After the solution is clear, pass it through a sterile 0.2-μm filter to ensure sterility and remove any potential micro-precipitates.

Q2: My this compound solution appears cloudy or forms a precipitate in the infusion lines. What should I do?

A2: Cloudiness or precipitation can indicate several issues. Here is a troubleshooting workflow:

G start Cloudy/Precipitated Solution Observed check_prep Review Preparation Protocol: - Correct vehicle (0.9% saline)? - Heat and sonication applied? - Filtered through 0.2-μm filter? start->check_prep check_lines Inspect Infusion Lines: - Any visible residue from previous experiments? - Ensure lines are thoroughly flushed between  different drug administrations. start->check_lines check_solubility Consider Solubility Limits: - Is the concentration too high? - Try preparing a fresh, lower concentration solution. check_prep->check_solubility Protocol Correct resolve Solution is Clear and Stable check_prep->resolve Protocol Error Corrected check_vehicle Evaluate Alternative Vehicles: - For poorly soluble compounds, consider vehicles like  20% DMA / 40% PG / 40% PEG-400 (DPP). - Always test vehicle for effects on behavior. check_solubility->check_vehicle Precipitation Persists check_solubility->resolve Lower Concentration Works check_vehicle->resolve check_lines->resolve

Caption: Troubleshooting workflow for this compound solution precipitation.

Q3: How long is the prepared this compound solution stable?

Catheter and System Patency

Q1: I'm experiencing a high rate of catheter failure in my this compound self-administration study. What can I do to improve patency?

A1: Maintaining long-term catheter patency is crucial for self-administration studies. Here are some key considerations:

FactorRecommendationRationale
Catheter Material Use polyurethane catheters.Less thrombogenic than polyethylene or polyvinyl chloride catheters.[8]
Surgical Technique Ensure proper placement of the catheter tip just above the right atrium.Minimizes irritation to the vessel wall.
Daily Maintenance Flush catheters daily with heparinized saline.Prevents clot formation within the catheter.
Patency Testing Periodically test catheter patency with a short-acting anesthetic like ketamine.A rapid loss of muscle tone indicates a patent catheter.[9]
Aseptic Technique Maintain strict aseptic technique during surgery and catheter flushing.Reduces the risk of infection, which can lead to catheter failure.

Q2: How can I confirm catheter patency during an experiment?

A2: A simple and effective method is the administration of a small volume of a short-acting anesthetic, such as ketamine (e.g., 20-30 μl of a 15 mg/ml solution in sterile saline for rodents).[9] An immediate loss of muscle tone (within ~3 seconds) confirms that the catheter is patent and properly placed within the vein.[9]

Behavioral Observations and Data Interpretation

Q1: I'm not observing the expected decrease in cocaine/methamphetamine self-administration after this compound pre-treatment. What could be the issue?

A1: Several factors could contribute to this. Consider the following:

G start No Effect of this compound on Psychostimulant Self-Administration check_dose Verify this compound Dose: - Is the dose appropriate for the species and paradigm? - Consider performing a dose-response curve. start->check_dose check_delivery Confirm Drug Delivery: - Is the solution correctly prepared? - Is the catheter patent? - Is the infusion pump calibrated and working? check_dose->check_delivery Dose is Correct check_timing Review Pre-treatment Time: - Is the time between this compound administration and the  start of the self-administration session optimal? check_delivery->check_timing Delivery Confirmed check_behavior Analyze Behavioral Patterns: - Is there a compensatory increase in responding for the  psychostimulant (i.e., a rightward shift in the dose-response curve)? check_timing->check_behavior Timing is Optimal resolve Observed Expected Decrease in Self-Administration check_behavior->resolve

Caption: Troubleshooting the lack of this compound effect on self-administration.

Q2: My animals are showing unusual behavior after this compound administration that is confounding the self-administration data. What should I look for?

A2: While this compound is reported to not increase locomotor activity, more subtle behavioral effects could occur.[2]

  • Changes in Food Intake: In paradigms with concurrent food and drug choice, a decrease in food-maintained responding has been observed in some non-human primates.[5] This could be misinterpreted as a specific effect on drug seeking. It is important to have appropriate controls to assess the effect of this compound on food-maintained responding alone.

  • Unconditioned Effects on Lever Pressing: Although unlikely, it's good practice to test whether the vehicle or this compound itself alters lever pressing for a non-drug reinforcer (e.g., sucrose) to rule out non-specific motor effects.

  • Changes in Response Topography: An increase in the duration of lever presses could indicate frustration.[10] This might occur if the reinforcing effect of the primary drug is attenuated by this compound.

III. Experimental Protocols and Data

Experimental Protocol: Preparation of this compound for Intravenous Self-Administration
  • Compound: this compound fumarate salt.

  • Vehicle: Sterile 0.9% sodium chloride (saline).

  • Procedure: a. Weigh the desired amount of this compound fumarate salt. b. Add the sterile 0.9% saline to achieve the target concentration. c. Gently heat and sonicate the solution until the compound is fully dissolved and the solution is clear. d. Draw the solution into a sterile syringe. e. Attach a sterile 0.2-μm syringe filter to the syringe. f. Filter the solution into a sterile vial. g. Store the prepared solution appropriately (ideally, use immediately or refrigerate for short-term storage).

Quantitative Data Summary
ParameterSpeciesValueReference
Half-life (intravenous) Rhesus Monkey3.5 hours (at 1.9 mg/kg)[5][11]
Binding Affinity (Ki) for DAT Human~30-fold lower than its sulfide analog[4]
Non-human Primate2730 ± 1270 nM[5][11]
Rat16.7 nM[2]
Effective Doses (to reduce psychostimulant self-administration) Rat10-56 mg/kg (i.p. pre-treatment)[3][6]
Rhesus Monkey3.6-17.0 mg/kg (i.v. pre-treatment)[5]

IV. Signaling Pathway

This compound exerts its effects by modulating the dopamine signaling pathway. As an atypical dopamine transporter (DAT) inhibitor, it binds to DAT and is thought to induce a conformational change that differs from that caused by cocaine. This leads to a blunted and more gradual increase in extracellular dopamine levels compared to typical DAT inhibitors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 storage DA_synapse Extracellular DA VMAT2->DA_synapse release DAT Dopamine Transporter (DAT) DAT->DA JJC8_091 This compound JJC8_091->DAT atypical inhibition Cocaine Cocaine Cocaine->DAT typical inhibition DA_synapse->DAT reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R signaling Downstream Signaling (Reward & Reinforcement) D1R->signaling D2R->signaling

References

Validation & Comparative

A Comparative Analysis of JJC8-091 and JJC8-088: Divergent Mechanisms of Action at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two modafinil-derived compounds, JJC8-091 and JJC8-088, focusing on their distinct mechanisms of action at the dopamine transporter (DAT). While structurally similar, these compounds elicit markedly different neurochemical and behavioral effects, positioning one as a potential therapeutic for psychostimulant use disorders and the other as a cocaine-like stimulant. This analysis is supported by quantitative data from binding assays, neurochemical studies, and computational models.

Core Mechanistic Distinction: DAT Conformational State

The primary difference in the mechanism of action between this compound and JJC8-088 lies in how they interact with the dopamine transporter and influence its conformational state. The DAT functions via an "alternating access mechanism," shifting between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) conformations to transport dopamine.

  • JJC8-088 , like cocaine, is a typical DAT inhibitor . Computational models and molecular dynamics simulations show that it binds to and stabilizes the DAT in an outward-facing conformation [1][2]. This action effectively blocks the transporter's reuptake function while holding it in a state ready to bind extracellular dopamine, leading to a rapid and pronounced increase in synaptic dopamine levels[1][3].

  • This compound is classified as an atypical DAT inhibitor . In contrast to JJC8-088, it promotes a more occluded or inward-facing conformation of the DAT[1][4][5][6]. This distinct binding mode is thought to be conferred by its sulfoxide moiety, which alters its interaction with key residues in the binding pocket[4][7]. By favoring a conformation that is not open to the synapse, this compound inhibits dopamine reuptake without producing the sharp, reinforcing spike in dopamine associated with cocaine-like compounds[1][8].

cluster_088 JJC8-088 (Typical Inhibitor) cluster_091 This compound (Atypical Inhibitor) JJC8_088 JJC8-088 DAT_Outward DAT (Outward-Facing Conformation) JJC8_088->DAT_Outward Binds & Stabilizes Block Robust Dopamine Reuptake Blockade DAT_Outward->Block Results in JJC8_091 This compound DAT_Inward DAT (Occluded/Inward-Facing Conformation) JJC8_091->DAT_Inward Binds & Promotes Atypical_Block Atypical Dopamine Reuptake Blockade DAT_Inward->Atypical_Block Results in cluster_088 JJC8-088 Pathway cluster_091 This compound Pathway A1 Binds to Outward-Facing DAT B1 Stabilizes Transporter in Open State A1->B1 C1 Rapid, High-Magnitude Increase in Synaptic DA B1->C1 D1 Cocaine-Like Reinforcing Effects C1->D1 A2 Binds to DAT, Promoting Occlusion B2 Stabilizes Transporter in Inward-Facing State A2->B2 C2 Blunted, Slow-Onset Increase in Synaptic DA B2->C2 D2 Lack of Reinforcement; Therapeutic Potential C2->D2 P1 Prepare DAT-rich Brain Membranes P2 Incubate Membranes with [3H]WIN 35,428 (Radioligand) + Unlabeled JJC Compound P1->P2 P3 Separate Bound from Unbound Ligand via Filtration P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Calculate IC50 and Ki Values P4->P5

References

A Comparative Analysis of the Behavioral Effects of JJC8-091 and Modafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the behavioral effects of two novel psychoactive compounds, JJC8-091 and modafinil. It is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological profiles of these agents. This document synthesizes preclinical and clinical data to highlight the distinct behavioral signatures of each compound, supported by detailed experimental protocols and mechanistic insights.

Executive Summary

This compound and modafinil are both dopamine transporter (DAT) inhibitors with distinct behavioral profiles. This compound, a modafinil analog, is characterized as an "atypical" DAT inhibitor, exhibiting a reduced abuse potential and efficacy in attenuating drug-seeking behaviors.[1][2][3] In contrast, modafinil, a wakefulness-promoting agent, demonstrates a more complex pharmacological profile with effects on multiple neurotransmitter systems and a potential for reinforcement.[4][5] This guide presents a side-by-side comparison of their effects on locomotor activity, self-administration behaviors, and their underlying molecular mechanisms.

Data Presentation: Quantitative Behavioral Comparison

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the behavioral effects of this compound and modafinil.

Table 1: Effects on Locomotor Activity

CompoundSpeciesDoses (mg/kg, i.p.)Effect on Locomotor ActivityReference
This compound Mouse3, 10, 32Minimal increase at 10 and 30 minutes[6]
56Reduction below vehicle levels in the first 30 minutes[6]
Modafinil Mouse10, 30, 100, 300Dose-dependent increase[7]
Rat75, 150, 300Significant increase at 300 mg/kg; all doses increased center visits at 3 hours[8]

Table 2: Effects on Cocaine Self-Administration

CompoundSpeciesDoses (mg/kg)Effect on Cocaine Self-AdministrationReference
This compound Rat10, 30, 56 (i.p.)Failed to significantly alter cocaine self-administration under an FR2 schedule[3]
Rhesus Monkey3.6 - 17.0 (i.v.)Modestly reduced cocaine allocation in one of three monkeys during chronic treatment[2][9]
Modafinil Human200, 400 (oral, daily)Markedly attenuated the effects of smoked cocaine[10]
Human300 (oral, daily)Robustly attenuated self-administration when cocaine was expensive ($10, $15/dose) and without a "prime"[11]

Table 3: Reinforcing Effects (Progressive Ratio Schedule)

CompoundSpeciesDosesBreakpointReference
This compound Rhesus Monkey0.1 - 3.0 (mg/kg/injection)Functioned as a reinforcer with equal reinforcing strength to cocaine[8]
RatNot specifiedReduces cocaine breakpoints (qualitative)[2]
Modafinil HumanNot specifiedIncreased with increasing dose (when coupled with a cognitive task)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Locomotor Activity Assay

Objective: To assess the effects of this compound and modafinil on spontaneous locomotor activity in rodents.

Apparatus: Standard open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beam grids or video-tracking software to automatically record horizontal and vertical movements.

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open-field arena for a predetermined period (e.g., 30-60 minutes).

  • Drug Administration: Administer this compound, modafinil, or vehicle (e.g., saline) via the desired route (typically intraperitoneal, i.p.). Doses should be selected based on a dose-response curve.

  • Testing: Immediately after injection, place the animal in the center of the open-field arena.

  • Data Collection: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

  • Parameters Measured: Total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Cocaine Self-Administration (Fixed Ratio and Progressive Ratio Schedules)

Objective: To evaluate the reinforcing effects of this compound and modafinil and their potential to alter the motivation to self-administer cocaine.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a catheter surgically implanted in the jugular vein of the animal.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration: Train animals to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press delivers one infusion). Each infusion is paired with a stimulus cue (e.g., light).

  • Fixed Ratio (FR) Schedule Testing: Once stable responding is established, the response requirement can be increased (e.g., FR2, FR5). To test the effect of this compound or modafinil, administer the compound prior to the self-administration session and measure the number of cocaine infusions earned.

  • Progressive Ratio (PR) Schedule Testing: To assess the motivation for cocaine, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12...). The "breakpoint" is the highest ratio completed before the animal ceases to respond for a set period (e.g., 1 hour). This value is a measure of the reinforcing efficacy of the drug. Pre-treatment with this compound or modafinil can be used to assess their impact on the motivation to obtain cocaine.

Mandatory Visualizations

Experimental Workflow: Cocaine Self-Administration

G cluster_0 Pre-Training cluster_1 Training cluster_2 Testing Surgery Jugular Vein Catheter Implantation Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR1) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Pretreatment Pre-treatment with this compound, Modafinil, or Vehicle Stabilization->Pretreatment FR_Test Fixed Ratio (FR) Test (Measure infusions) Pretreatment->FR_Test PR_Test Progressive Ratio (PR) Test (Measure breakpoint) Pretreatment->PR_Test

Workflow for cocaine self-administration studies.
Signaling Pathways

The distinct behavioral profiles of this compound and modafinil can be attributed to their differential interactions with the dopamine transporter and their broader neurochemical effects.

This compound: Atypical Dopamine Transporter Inhibition

This compound is characterized as an "atypical" DAT inhibitor. Unlike "typical" inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, this compound is thought to stabilize a more occluded or inward-facing conformation of the DAT.[3][12][13] This altered conformational state is hypothesized to lead to a more gradual and modest increase in synaptic dopamine, thereby reducing the reinforcing effects and abuse liability associated with rapid and pronounced dopamine surges.[13]

cluster_JJC8091 This compound (Atypical DAT Inhibitor) JJC8091 This compound DAT_inward DAT (Inward-facing conformation) JJC8091->DAT_inward Stabilizes Dopamine_slow Slow/Modest Increase in Synaptic Dopamine DAT_inward->Dopamine_slow Leads to Reduced_Reinforcement Reduced Reinforcing Effects Dopamine_slow->Reduced_Reinforcement Results in cluster_systems Neurotransmitter Systems Modafinil Modafinil Dopamine Dopamine (DAT Inhibition) Modafinil->Dopamine Norepinephrine Norepinephrine Modafinil->Norepinephrine Serotonin Serotonin Modafinil->Serotonin Glutamate Glutamate Modafinil->Glutamate GABA GABA Modafinil->GABA Behavioral_Effects Wakefulness, Locomotor Activity, Cognitive Enhancement, Reinforcement Dopamine->Behavioral_Effects Norepinephrine->Behavioral_Effects Serotonin->Behavioral_Effects Glutamate->Behavioral_Effects GABA->Behavioral_Effects

References

A Tale of Two Inhibitors: JJC8-091 and Cocaine's Divergent Effects on Dopamine Transporter Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of dopamine transporter (DAT) research, the distinct mechanisms of action of the atypical dopamine reuptake inhibitor (DRI) JJC8-091 and the classical psychostimulant cocaine offer a compelling case study in structure-activity relationships and their downstream behavioral implications. This guide provides a detailed comparison of their effects on DAT conformation, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At the heart of their differences lies the conformational state stabilized by each molecule upon binding to the DAT. Cocaine, a "typical" DRI, preferentially binds to and stabilizes the outward-facing conformation of the transporter.[1] This action effectively blocks the reuptake of dopamine from the synaptic cleft, leading to its accumulation and the associated psychostimulant effects. In stark contrast, this compound, a derivative of modafinil, is characterized as an "atypical" DRI. Computational models and experimental evidence suggest that this compound promotes a more occluded or inward-facing conformation of the DAT.[1] This fundamental difference in conformational stabilization is believed to be the molecular basis for their divergent behavioral profiles, with this compound exhibiting a reduced potential for abuse compared to cocaine.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for the dopamine transporter is a critical parameter in understanding its potency. The following table summarizes the reported binding affinities (Ki) of this compound and cocaine for the DAT across different species.

CompoundSpeciesTissue/Cell LineRadioligandKi (nM)Reference
This compound Nonhuman PrimateStriatum[3H]WIN 35,4282730 ± 1270[2][3][4]
Mouse289
Cocaine HumanHEK293 cells230[5]
Mouse490[5]
RatStriatal Synaptosomes[3H]DA255.2[6]

Delving into the Experimental Evidence

The distinct effects of this compound and cocaine on DAT conformation have been elucidated through a variety of experimental techniques. Below are detailed protocols for some of the key methodologies employed in this research.

Experimental Protocols

1. Radioligand Binding Assay for DAT Affinity

This assay is used to determine the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Tissue preparation (e.g., striatal membranes from nonhuman primates) or cells expressing DAT.[2]

    • Radioligand: [3H]WIN 35,428.[2]

    • Test compounds: this compound, cocaine.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation or cells with varying concentrations of the unlabeled test compound (e.g., this compound or cocaine) and a fixed concentration of [3H]WIN 35,428.[7]

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 30 µM cocaine).[7]

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

2. Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Dynamics

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue, providing insights into dopamine release and reuptake.

  • Materials:

    • Carbon-fiber microelectrode.[8]

    • Ag/AgCl reference electrode.[8]

    • Voltammetry software and hardware.

    • Brain slice preparation (e.g., from the nucleus accumbens) or in vivo setup.[9][10]

    • Artificial cerebrospinal fluid (aCSF).[9]

    • Stimulating electrode.[8]

  • Procedure:

    • Position the carbon-fiber microelectrode in the brain region of interest (e.g., nucleus accumbens).[9][10]

    • Apply a triangular waveform potential to the microelectrode, typically from -0.4 V to +1.2 V and back, at a high scan rate (e.g., 400 V/s).[8]

    • This rapid scan allows for the oxidation of dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.

    • Evoke dopamine release using electrical or optical stimulation.[8]

    • Record the resulting changes in current over time. The peak current corresponds to the maximum dopamine concentration, and the decay of the signal reflects dopamine uptake by the DAT.

    • Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.[11]

3. Computational Modeling and Molecular Dynamics Simulations

Computational approaches are used to model the three-dimensional structure of the DAT and simulate its interaction with ligands like this compound and cocaine.

  • Software:

    • Homology modeling software (e.g., MODELLER).[12]

    • Molecular docking software.

    • Molecular dynamics (MD) simulation packages (e.g., GROMACS, AMBER).

  • Procedure:

    • Construct a homology model of the human DAT, often based on the crystal structure of a related transporter like the Drosophila dopamine transporter (dDAT).[12][13]

    • Dock the ligands (this compound and cocaine) into the binding site of the DAT model to predict their binding poses.

    • Embed the DAT-ligand complex in a simulated lipid bilayer with explicit water and ions to mimic the cellular environment.

    • Perform MD simulations to observe the dynamic behavior of the complex over time. These simulations can reveal how the ligand influences the conformational state of the transporter.

    • Analyze the simulation trajectories to identify stable conformational states and key interactions between the ligand and the transporter.

Visualizing the Mechanisms

To further illustrate the distinct interactions of this compound and cocaine with the dopamine transporter, the following diagrams depict their proposed mechanisms of action and a typical experimental workflow.

cluster_0 Cocaine (Typical DRI) cluster_1 This compound (Atypical DRI) Cocaine Cocaine DAT_outward DAT (Outward-facing) Cocaine->DAT_outward Stabilizes Block Reuptake Blocked DAT_outward->Block Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT_outward Binds Dopamine_int Intracellular Dopamine Block->Dopamine_int Inhibited JJC8091 This compound DAT_occluded DAT (Occluded/Inward-facing) JJC8091->DAT_occluded Promotes Conformation_Change Conformational Shift DAT_occluded->Conformation_Change Dopamine_ext2 Extracellular Dopamine Dopamine_ext2->DAT_occluded Binds Dopamine_int2 Intracellular Dopamine Conformation_Change->Dopamine_int2 Altered Transport

Caption: Mechanisms of DAT inhibition by cocaine and this compound.

cluster_data Data Acquisition prep Sample Preparation (e.g., Striatal Tissue) binding Radioligand Binding Assay ([3H]WIN 35,428) prep->binding fscv Fast-Scan Cyclic Voltammetry prep->fscv binding_data Binding Affinity (Ki) binding->binding_data fscv_data Dopamine Dynamics (Release & Uptake) fscv->fscv_data modeling Computational Modeling modeling_data Conformational State (Outward vs. Occluded) modeling->modeling_data analysis Comparative Analysis binding_data->analysis fscv_data->analysis modeling_data->analysis

References

Atypical Dopamine Transporter Inhibitor JJC8-091: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the atypical dopamine transporter (DAT) inhibitor, JJC8-091, with its structural analog, the typical DAT inhibitor JJC8-088, the parent compound modafinil, and the classic psychostimulant cocaine. The data presented herein validates the unique pharmacological profile of this compound, highlighting its potential as a therapeutic agent for psychostimulant use disorders.

At a Glance: this compound's Atypical Profile

This compound, a derivative of modafinil, exhibits a distinct mechanism of action at the dopamine transporter compared to traditional DAT inhibitors.[1] Unlike cocaine and its analogue JJC8-088, which bind to the outward-facing conformation of the DAT, this compound preferentially stabilizes an inward-facing or occluded conformation.[1][2] This difference in binding mode is believed to underlie its atypical behavioral profile, characterized by a blunted increase in extracellular dopamine and a lack of reinforcing effects, while still being effective at reducing cocaine and methamphetamine self-administration.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data comparing this compound to other DAT inhibitors.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDATSERTNET
This compound (Atypical) 289[3]>10,0001,770
JJC8-088 (Typical) 2.53 - 6.72[2][4][5]213[2]1,950[2]
Modafinil 1,930 - 2,600[2][6]>10,000>10,000
Cocaine 72[3]255.2 (IC50)-
Table 2: Neurochemical Effects in the Nucleus Accumbens
CompoundPeak Increase in Extracellular Dopamine (% Baseline)Onset and Duration
This compound (Atypical) Blunted/Modest increaseSlow onset, long duration[1]
JJC8-088 (Typical) Robust and rapid increase[1][2][3]Rapid onset
Cocaine Robust and rapid increaseRapid onset
Table 3: Behavioral Effects in Animal Models
CompoundSelf-AdministrationReinstatement of Drug-SeekingLocomotor Activity
This compound (Atypical) Not self-administered[2]; Reduces cocaine/methamphetamine self-administration[2]Blocks cocaine-induced reinstatement[1][2]No significant stimulation[3]
JJC8-088 (Typical) Readily self-administered; Substitutes for cocaine[2]Induces reinstatement[1]Significant stimulation[3]
Cocaine Readily self-administeredInduces reinstatementSignificant stimulation

Key Experimental Validations

The atypical profile of this compound has been validated through a series of key experiments that differentiate its actions from typical DAT inhibitors.

Differentiating DAT Binding and Conformational State

Computational modeling and molecular dynamics simulations have been pivotal in understanding the distinct binding modes of this compound and JJC8-088. These models predict that JJC8-088, like cocaine, binds to the outward-facing conformation of the DAT.[1][2] In contrast, this compound is predicted to stabilize a more occluded or inward-facing conformation of the transporter.[1][2] This fundamental difference in molecular interaction is hypothesized to be the basis for their divergent behavioral and neurochemical effects.

cluster_0 Typical DAT Inhibition (e.g., Cocaine, JJC8-088) cluster_1 Atypical DAT Inhibition (this compound) Outward-Open DAT Outward-Open DAT Blocked Outward-Open DAT Blocked Outward-Open DAT Outward-Open DAT->Blocked Outward-Open DAT Stabilizes Cocaine/JJC8-088 Cocaine/JJC8-088 Cocaine/JJC8-088->Outward-Open DAT Binds to Dopamine Blocked Dopamine Blocked Blocked Outward-Open DAT->Dopamine Blocked Prevents Reuptake Rapid DA Increase Rapid DA Increase Dopamine Blocked->Rapid DA Increase Leads to Inward-Facing/Occluded DAT Inward-Facing/Occluded DAT Stabilized Inward DAT Stabilized Inward DAT Inward-Facing/Occluded DAT->Stabilized Inward DAT Stabilizes This compound This compound This compound->Inward-Facing/Occluded DAT Binds to Altered DA Flux Altered DA Flux Stabilized Inward DAT->Altered DA Flux Modulates Blunted DA Increase Blunted DA Increase Altered DA Flux->Blunted DA Increase Results in Animal Model Animal Model Microdialysis Probe Implantation Microdialysis Probe Implantation Animal Model->Microdialysis Probe Implantation FSCV Electrode Implantation FSCV Electrode Implantation Animal Model->FSCV Electrode Implantation Drug Administration Drug Administration Microdialysis Probe Implantation->Drug Administration FSCV Electrode Implantation->Drug Administration Sample Collection (Microdialysis) Sample Collection (Microdialysis) Drug Administration->Sample Collection (Microdialysis) Voltammetric Recording (FSCV) Voltammetric Recording (FSCV) Drug Administration->Voltammetric Recording (FSCV) HPLC-ECD Analysis HPLC-ECD Analysis Sample Collection (Microdialysis)->HPLC-ECD Analysis Data Analysis Data Analysis Voltammetric Recording (FSCV)->Data Analysis HPLC-ECD Analysis->Data Analysis Dopamine Concentration vs. Time Dopamine Concentration vs. Time Data Analysis->Dopamine Concentration vs. Time cluster_0 Self-Administration Phase cluster_1 Extinction Phase cluster_2 Reinstatement Phase Operant Chamber Training Operant Chamber Training Lever Press Lever Press Operant Chamber Training->Lever Press Drug Infusion (e.g., Cocaine) Drug Infusion (e.g., Cocaine) Lever Press->Drug Infusion (e.g., Cocaine) Acquisition of Self-Administration Acquisition of Self-Administration Drug Infusion (e.g., Cocaine)->Acquisition of Self-Administration Lever Press (No Drug) Lever Press (No Drug) Acquisition of Self-Administration->Lever Press (No Drug) Cessation of Responding Cessation of Responding Lever Press (No Drug)->Cessation of Responding Pretreatment (e.g., this compound) Pretreatment (e.g., this compound) Cessation of Responding->Pretreatment (e.g., this compound) Drug Prime / Cue Presentation Drug Prime / Cue Presentation Measurement of Lever Pressing Measurement of Lever Pressing Drug Prime / Cue Presentation->Measurement of Lever Pressing Pretreatment (e.g., this compound)->Drug Prime / Cue Presentation

References

A Comparative Analysis of JJC8-091 and Other Atypical Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of JJC8-091, a novel atypical dopamine reuptake inhibitor (DRI), with other compounds in its class. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of binding affinities, selectivity, and functional outcomes supported by experimental data.

Introduction to Atypical Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. While typical DRIs, such as cocaine, have a high potential for abuse due to their rapid and robust enhancement of dopamine signaling, atypical DRIs exhibit a distinct pharmacological profile. These compounds tend to induce a more gradual and sustained increase in dopamine, which is associated with a lower risk of abuse and potential therapeutic applications for conditions like psychostimulant use disorder.[1][2] A key mechanistic distinction lies in their interaction with the DAT; typical DRIs often stabilize the transporter in an outward-facing conformation, whereas atypical DRIs like this compound are thought to favor a more occluded or inward-facing conformation.[3][4]

This compound, a derivative of modafinil, has emerged as a promising lead compound for the treatment of psychostimulant use disorder.[5][6] This guide will compare its pharmacological and behavioral profile with its direct structural analogs, JJC8-088 (a typical DRI) and JJC8-016 (another atypical DRI), as well as other notable atypical DRIs including modafinil, benztropine analogs, GBR 12909, and bupropion.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro binding affinities (Ki) of this compound and comparator compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as key off-target receptors.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNETSERT/DAT SelectivityNET/DAT Selectivity
This compound 16.7 - 289[5][6]1,770[5]17,800[5]~106~1066
JJC8-088 2.53 - 6.72[7]213[7]1,950[7]~32~290
JJC8-016 114[8]354[8]3,850[8]~3.1~34
Modafinil 2,600 - 8,160[6]>10,000>10,000>1.2 - 3.8>1.2 - 3.8
Benztropine Analog (GA 2-99) 5.59[6]490[6]1,420[6]~88~254
GBR 12909 1[9][10]>100[9]>100[9]>100>100
Bupropion ~500>10,000~2,000>20~4

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundSigma σ1Dopamine D2Dopamine D3Dopamine D4
This compound 454 - 1,010[5]298[5]480[5]3,820[5]
JJC8-088 41.6[7]---
JJC8-016 159[8]228[8]65.9[8]28.1[8]
Modafinil ----
Benztropine Analog (GA 2-50) Similar to DAT affinity[6]---
GBR 12909 48 (IC50)[10]>100[9]--
Bupropion -No appreciable affinity[11]--

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and methodologies relevant to the study of atypical dopamine reuptake inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation JJC8091 This compound (Atypical DRI) JJC8091->DAT Blockade

Mechanism of Action of an Atypical DRI

start Start: Compound of Interest binding_assay In Vitro Radioligand Binding Assay start->binding_assay Determine Ki for DAT, SERT, NET microdialysis In Vivo Microdialysis in Nucleus Accumbens binding_assay->microdialysis Assess effect on extracellular dopamine self_admin Behavioral Assay: Drug Self-Administration microdialysis->self_admin Evaluate abuse potential data_analysis Data Analysis and Interpretation self_admin->data_analysis Compare with known compounds conclusion Conclusion: Atypical vs. Typical Profile data_analysis->conclusion

Experimental Workflow for DRI Characterization

cluster_analogs Modafinil Analogs cluster_other_atypicals parent Modafinil (Parent Compound) jjc8091 This compound (Atypical) parent->jjc8091 jjc8088 JJC8-088 (Typical/Cocaine-like) parent->jjc8088 jjc8016 JJC8-016 (Atypical) parent->jjc8016 other_atypicals Other Atypical DRIs benztropine Benztropine Analogs other_atypicals->benztropine gbr12909 GBR 12909 other_atypicals->gbr12909 bupropion Bupropion other_atypicals->bupropion

Logical Relationship of this compound to Other DRIs

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter.

  • Membrane Preparation: Membranes from cells expressing the human dopamine, serotonin, or norepinephrine transporter are prepared. This typically involves homogenization of the cells in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate buffer.[12][13]

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains the prepared membranes, a radiolabeled ligand that is known to bind to the transporter of interest (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.[12][14]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific transporter and radioligand.[12]

  • Separation of Bound and Free Ligand: After incubation, the contents of each well are rapidly filtered through a glass fiber filter. This traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.[12][15]

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis for Dopamine Measurement

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

  • Surgical Implantation: A guide cannula is surgically implanted into the brain region of interest, such as the nucleus accumbens, of an anesthetized rodent. The animal is allowed to recover for several days.[16][17]

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Perfusion: An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. As the aCSF passes through the probe, neurotransmitters from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF, following the concentration gradient.[18]

  • Sample Collection: The aCSF, now containing the neurotransmitters (the dialysate), is collected at regular intervals (e.g., every 10-20 minutes).[16][19]

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

  • Data Analysis: The dopamine concentrations are typically expressed as a percentage of the baseline levels, which are established before the administration of the test compound.

Drug Self-Administration in Rats

This behavioral paradigm is used to assess the reinforcing properties and abuse potential of a drug.

  • Surgical Catheterization: A catheter is surgically implanted into the jugular vein of a rat, allowing for intravenous drug administration. The catheter is externalized on the back of the animal.[4][7]

  • Operant Conditioning Chamber: The rat is placed in an operant conditioning chamber equipped with two levers. The chamber is connected to a syringe pump that delivers the drug through the catheter.[7]

  • Training: The rat learns to press one lever (the "active" lever) to receive an infusion of the drug. Pressing the other lever (the "inactive" lever) has no consequence. This is a form of operant conditioning where the drug serves as a positive reinforcer.[4][7]

  • Testing: Once the rat has learned to self-administer the drug, various experimental protocols can be used. For example, the dose of the drug can be varied to determine a dose-response curve, or a progressive-ratio schedule of reinforcement can be used to measure the "breakpoint" (the amount of effort the animal is willing to exert to receive a single infusion), which is a measure of the drug's reinforcing efficacy.[4]

  • Data Collection and Analysis: The number of lever presses and drug infusions are recorded. A high rate of responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. The data can be used to compare the abuse potential of different compounds.

Comparative Performance Analysis

This compound: The Atypical Profile

This compound demonstrates a high affinity for the DAT, with Ki values reported in the nanomolar range.[5][6] A key feature of its profile is its high selectivity for the DAT over both SERT and NET, which is significantly greater than that of JJC8-016 and bupropion. In vivo studies show that this compound produces a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[5] This neurochemical profile is consistent with its behavioral effects; this compound does not increase locomotor activity and is not self-administered by animals, suggesting a low abuse potential.[3][5] Furthermore, it has been shown to reduce the self-administration of cocaine and methamphetamine.[2]

JJC8-088: A "Typical" Cocaine-like Comparator

In stark contrast to this compound, its structural analog JJC8-088 exhibits a pharmacological profile characteristic of a typical DRI. It has a very high affinity for the DAT and, like cocaine, stabilizes the transporter in an outward-facing conformation.[7] This results in a robust and rapid increase in dopamine levels in the nucleus accumbens.[3] Behaviorally, JJC8-088 produces psychostimulant effects, is readily self-administered, and substitutes for cocaine in animal models, indicating a high abuse liability.[3][7]

JJC8-016: An Earlier Atypical Lead

JJC8-016 was an earlier lead compound from which this compound was developed. While it also displays an atypical profile by not being self-administered and blocking the effects of cocaine, it has a lower affinity for the DAT compared to this compound and is less selective over the SERT.[8] Development of JJC8-016 was halted due to off-target effects, including high affinity for the hERG channel, which is associated with cardiotoxicity.[8]

Other Atypical Dopamine Reuptake Inhibitors
  • Modafinil: The parent compound of the JJC series, modafinil, has a much lower affinity for the DAT than its analogs.[6] While it does increase extracellular dopamine, its mechanism of action is considered more complex and may involve other neurotransmitter systems.[11]

  • Benztropine Analogs: This class of compounds has been extensively studied as atypical DRIs. They generally exhibit high affinity for the DAT but lack the cocaine-like behavioral effects, such as locomotor stimulation and self-administration.[6][20]

  • GBR 12909: This is a highly potent and selective DRI that, despite its high affinity for the DAT, shows a behavioral profile distinct from cocaine.[9][21] It has been shown to decrease cocaine self-administration.[8]

  • Bupropion: An approved antidepressant, bupropion is a relatively weak DRI and also inhibits norepinephrine reuptake.[11][22] Its occupancy of the DAT at clinical doses is low, and it does not produce the reinforcing effects typical of psychostimulants.[2][23]

Conclusion

This compound stands out as a promising atypical dopamine reuptake inhibitor with a pharmacological and behavioral profile that suggests therapeutic potential for psychostimulant use disorder with a low risk of abuse. Its high affinity and selectivity for the DAT, combined with its "atypical" effects on dopamine dynamics and behavior, differentiate it from both typical DRIs like its analog JJC8-088 and other atypical DRIs with less favorable selectivity or off-target effects. The comparative data presented in this guide underscore the importance of nuanced pharmacological profiles in the development of novel therapeutics targeting the dopamine system. Further research into compounds like this compound will be crucial in advancing the treatment of addiction and other dopamine-related disorders.

References

Atypical Dopamine Reuptake Inhibitor JJC8-091 Versus Traditional Dopamine Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel atypical dopamine reuptake inhibitor, JJC8-091, and traditional dopamine agonists, focusing on their distinct mechanisms of action, effects on dopaminergic signaling, and behavioral outcomes. Experimental data are presented to support an objective evaluation of their pharmacological profiles.

Core Mechanistic Distinction: Reuptake Inhibition vs. Direct Receptor Agonism

The fundamental difference between this compound and traditional dopamine agonists lies in their primary mechanism of action.

  • This compound: An Atypical Dopamine Reuptake Inhibitor (DRI) this compound functions by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a mild, slow-onset, and long-lasting increase in extracellular dopamine levels in brain regions like the nucleus accumbens[1]. Unlike typical DRIs such as cocaine, this compound is classified as "atypical" due to its unique interaction with the DAT, which is thought to stabilize the transporter in a distinct conformational state[2]. This atypical profile is associated with a lower abuse potential[1][3].

  • Traditional Dopamine Agonists: Direct Receptor Activation Traditional dopamine agonists, such as pramipexole and ropinirole, bypass the dopamine transporter and directly bind to and activate postsynaptic dopamine receptors, primarily the D2 and D3 subtypes[4][5][6][7]. By mimicking the action of endogenous dopamine at the receptor level, these agents elicit a direct dopaminergic response.

Comparative Pharmacological Profile

The differing mechanisms of action translate into distinct pharmacological profiles, as evidenced by binding affinity and functional potency data.

Table 1: Comparative Binding Affinities (Ki, nM)
CompoundPrimary TargetDATD2 ReceptorD3 Receptor
This compound Dopamine Transporter16.7 - 289[1]298[1]480[1]
Pramipexole D2/D3 Receptors-3.9[8]0.5[8]
Ropinirole D2/D3 Receptors---

Note: Direct comparative binding studies for all compounds under identical conditions are limited. The provided values are from various sources and should be interpreted with this in mind.

Table 2: Comparative Functional Data
CompoundAssayPotency (pEC50)Efficacy (Emax)
This compound Dopamine Uptake Inhibition-Blunted increase in dopamine levels vs. cocaine[1]
Pramipexole D2 Receptor Activation-Full agonist[9]
Ropinirole D2 Receptor Activation7.4 (hD2)[10][11]Full agonist[10][11]
Ropinirole D3 Receptor Activation8.4 (hD3)[10][11]Full agonist[10][11]

Signaling Pathways: A Tale of Two Mechanisms

The downstream signaling cascades initiated by this compound and traditional dopamine agonists are fundamentally different, which likely underlies their distinct behavioral effects.

Traditional Dopamine Agonist Signaling

Traditional D2/D3 receptor agonists, upon binding to their target receptors, primarily initiate G protein-dependent signaling. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of these drugs in conditions like Parkinson's disease. These agonists also induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways[2][12].

cluster_0 Postsynaptic Neuron Traditional_DA_Agonist Traditional Dopamine Agonist D2_Receptor D2 Receptor Traditional_DA_Agonist->D2_Receptor Binds & Activates G_Protein Gαi/o D2_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Therapeutic Effects cAMP->Downstream_Effects Desensitization Receptor Desensitization Beta_Arrestin->Desensitization

Caption: Signaling pathway of traditional dopamine agonists.

This compound and Its Impact on Dopaminergic Signaling

As a dopamine reuptake inhibitor, this compound does not directly activate dopamine receptors. Instead, it modulates the duration and concentration of endogenous dopamine in the synapse. The "atypical" nature of this compound stems from its interaction with the dopamine transporter, which is thought to induce a specific conformational state of the transporter[2]. This is hypothesized to lead to a more subtle and sustained increase in synaptic dopamine compared to the rapid and pronounced spike caused by typical DRIs like cocaine. This moderated increase in dopamine would then activate postsynaptic D2 receptors, leading to downstream signaling. It is plausible that this more physiological pattern of receptor activation by endogenous dopamine could lead to a different balance of G protein versus β-arrestin pathway engagement compared to the direct and sustained activation by traditional agonists, potentially contributing to its lower abuse liability. However, direct experimental evidence for this compound's influence on these specific downstream signaling pathways is currently limited.

cluster_1 Presynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron JJC8_091 This compound DAT Dopamine Transporter (DAT) JJC8_091->DAT Binds & Inhibits Dopamine_in Dopamine Dopamine_in->DAT Reuptake Blocked Dopamine_out Dopamine Dopamine_synapse ↑ Dopamine (sustained) Dopamine_out->Dopamine_synapse Increases D2_Receptor_post D2 Receptor Dopamine_synapse->D2_Receptor_post Activates Signaling_Cascade Downstream Signaling D2_Receptor_post->Signaling_Cascade

Caption: Mechanism of action of this compound.

Behavioral and Therapeutic Implications

The distinct pharmacological profiles of this compound and traditional dopamine agonists result in different behavioral outcomes and therapeutic applications.

  • This compound: Low Abuse Potential and Potential for Substance Use Disorder Treatment A key feature of this compound is its low abuse potential. Unlike typical DRIs, it is not self-administered and does not substitute for cocaine in animal models[1]. Furthermore, it has been shown to reduce cocaine and methamphetamine self-administration[1]. These properties make this compound a promising candidate for the treatment of psychostimulant use disorder.

  • Traditional Dopamine Agonists: Parkinson's Disease and Restless Legs Syndrome Traditional dopamine agonists are established treatments for Parkinson's disease, where they compensate for the loss of dopaminergic neurons, and for restless legs syndrome[6][13]. However, their use can be associated with side effects such as impulse control disorders, which are thought to be related to their potent and direct activation of dopamine receptors in reward pathways.

Experimental Protocols

The following are brief overviews of key experimental methods used to characterize and compare these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Objective: To measure the affinity of this compound for the dopamine transporter and dopamine receptors, and the affinity of traditional dopamine agonists for dopamine receptors.

  • Methodology:

    • Prepare cell membranes expressing the target protein (e.g., DAT, D2 receptor).

    • Incubate the membranes with a radiolabeled ligand that is known to bind to the target.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound or a traditional agonist).

    • The test compound will compete with the radiolabeled ligand for binding to the target.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Start Prepare Cell Membranes with Target Protein Incubate Incubate with Radioligand & Test Compound Start->Incubate Filter Separate Bound & Unbound Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Calculate Calculate IC50 & Ki Measure->Calculate End Determine Binding Affinity Calculate->End

Caption: Radioligand binding assay workflow.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound that binds to a G protein-coupled receptor (GPCR) acts as an agonist, antagonist, or inverse agonist.

  • Objective: To measure the effect of traditional dopamine agonists on the activation of D2 receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase.

  • Methodology:

    • Culture cells expressing the D2 receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add increasing concentrations of the traditional dopamine agonist.

    • Agonist activation of the D2 receptor will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

    • Generate a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Start Culture D2 Receptor- Expressing Cells Stimulate Stimulate with Forskolin Start->Stimulate Add_Agonist Add Test Agonist Stimulate->Add_Agonist Lyse Lyse Cells Add_Agonist->Lyse Measure Measure cAMP Levels Lyse->Measure Calculate Calculate EC50 & Emax Measure->Calculate End Determine Functional Activity Calculate->End

Caption: cAMP accumulation assay workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

  • Objective: To quantify the ability of traditional dopamine agonists to promote the interaction between the D2 receptor and β-arrestin.

  • Methodology:

    • Co-express a D2 receptor fused to a luciferase or fluorescent protein (donor) and β-arrestin fused to a complementary fluorescent protein (acceptor) in cells.

    • Add the traditional dopamine agonist to the cells.

    • Agonist-induced activation and phosphorylation of the D2 receptor will cause the recruitment of β-arrestin.

    • The proximity of the donor and acceptor molecules upon recruitment results in a measurable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).

    • Generate a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.

Conclusion

This compound and traditional dopamine agonists represent two distinct classes of compounds that modulate the dopamine system through fundamentally different mechanisms. This compound, as an atypical dopamine reuptake inhibitor, offers a novel therapeutic approach by subtly and sustainably increasing synaptic dopamine, which appears to mitigate the abuse potential seen with typical DRIs. In contrast, traditional dopamine agonists provide a direct and potent activation of dopamine receptors, a mechanism that is effective for treating motor symptoms in Parkinson's disease but carries a risk of certain side effects.

Further research into the downstream signaling consequences of atypical dopamine reuptake inhibition, particularly concerning the balance of G protein and β-arrestin pathway activation, will be crucial for a more complete understanding of the therapeutic advantages of compounds like this compound. This knowledge will be instrumental in the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

A Comparative Analysis of JJC8-091 and GBR12909 for the Treatment of Psychostimulant Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective pharmacotherapies for psychostimulant use disorder remains a critical challenge in modern medicine. A primary target for medication development is the dopamine transporter (DAT), a key regulator of dopamine homeostasis in the brain's reward pathways. This guide provides a detailed comparison of two notable DAT inhibitors, JJC8-091 and GBR12909, which have been investigated for their potential in addiction treatment. While both compounds target the DAT, they exhibit distinct pharmacological profiles that may have significant implications for their therapeutic efficacy and abuse liability. This document synthesizes available preclinical data to offer a comprehensive overview for researchers in the field of addiction science and drug development.

Mechanism of Action and Signaling Pathways

Both this compound and GBR12909 exert their primary effects by inhibiting the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels. However, the nature of their interaction with the dopamine transporter and the resulting downstream signaling differs significantly.

GBR12909 is a high-affinity, selective dopamine reuptake inhibitor.[1] It functions as a "typical" DAT inhibitor, binding to the transporter in a manner that competitively blocks dopamine uptake.[1] This leads to a robust increase in synaptic dopamine, which can have reinforcing effects and potential for abuse.[2]

This compound , a modafinil analog, is characterized as an "atypical" DAT inhibitor.[3][4] Computational models and experimental data suggest that this compound promotes a more occluded or inward-facing conformation of the DAT, which differs from the outward-facing conformation favored by cocaine and typical inhibitors like GBR12909.[3][4] This distinct binding mode is thought to result in a more modest and sustained increase in extracellular dopamine, potentially reducing its abuse liability while still being effective in mitigating drug-seeking behaviors.[3]

Below is a diagram illustrating the proposed interaction of typical and atypical DAT inhibitors with the dopamine transporter.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Intervention DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DAT_outward DAT (Outward-facing) DA_reuptake Dopamine Reuptake DAT_outward->DA_reuptake Transport DAT_inward DAT (Inward-facing) DA_synapse Dopamine DA_release->DA_synapse Exocytosis DA_synapse->DAT_outward Binding DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling GBR12909 GBR12909 (Typical Inhibitor) GBR12909->DAT_outward Blocks Reuptake JJC8091 This compound (Atypical Inhibitor) JJC8091->DAT_inward Promotes Occluded State & Blocks Reuptake start Start: Prepare hDAT-expressing cell membranes step1 Incubate membranes with [³H]WIN 35,428 (radioligand) and varying concentrations of test compound (this compound or GBR12909) start->step1 step2 For non-specific binding, incubate with a high concentration of a known DAT inhibitor (e.g., GBR12909) step1->step2 step3 Terminate reaction by rapid filtration through glass fiber filters step2->step3 step4 Wash filters to remove unbound radioligand step3->step4 step5 Quantify bound radioactivity using a scintillation counter step4->step5 step6 Calculate specific binding (Total - Non-specific) step5->step6 step7 Determine IC₅₀ and Ki values using non-linear regression step6->step7 end End: Determine binding affinity step7->end start Start: Stereotaxic surgery to implant microdialysis probe step1 Allow animal to recover start->step1 step2 Perfuse probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate step1->step2 step3 Collect baseline dialysate samples step2->step3 step4 Administer test compound (this compound or GBR12909) step3->step4 step5 Collect post-administration dialysate samples at timed intervals step4->step5 step6 Analyze dopamine concentration in dialysate samples using HPLC-ECD step5->step6 step7 Express data as a percentage of baseline dopamine levels step6->step7 end End: Determine effect on extracellular dopamine step7->end

References

validating the therapeutic potential of JJC8-091 in different addiction models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data suggests JJC8-091, an atypical dopamine transporter inhibitor, holds significant potential as a pharmacotherapy for psychostimulant use disorder. Unlike traditional dopamine uptake inhibitors, which often carry their own abuse liability, this compound exhibits a unique pharmacological profile that effectively reduces drug-seeking behavior without demonstrating reinforcing properties itself.

This guide provides a comparative analysis of this compound against its structural analog, JJC8-088, and the widely abused psychostimulant, cocaine. By examining key preclinical addiction models, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Comparative Efficacy in Preclinical Addiction Models

This compound has been rigorously evaluated in several well-established animal models of addiction. The data consistently demonstrates its ability to attenuate the reinforcing effects of psychostimulants and reduce relapse-like behavior.

Cocaine Self-Administration and Reinstatement

In rodent models, this compound has shown a clear divergence from its cocaine-like counterpart, JJC8-088. While JJC8-088 is self-administered by rats, indicating abuse potential, this compound is not.[1] Furthermore, pretreatment with this compound significantly curtails cocaine-induced reinstatement of drug-seeking, a key preclinical indicator of a drug's ability to prevent relapse.[1] In contrast, JJC8-088 itself can trigger the reinstatement of drug-seeking behavior.[1]

CompoundEffect on Cocaine Self-AdministrationReinstatement of Drug-SeekingSelf-Administration (Alone)
This compound No significant alteration[1]Attenuates cocaine-induced reinstatement[1]Not self-administered[1]
JJC8-088 Dose-dependently decreases infusions[1]Induces reinstatement[1]Self-administered[1]
Cocaine Maintains self-administrationInduces reinstatementReadily self-administered
Methamphetamine Self-Administration

Similar promising results have been observed in models of methamphetamine addiction. This compound effectively reduces methamphetamine self-administration in rats, particularly in long-access models that are thought to better mimic compulsive drug-taking behavior.[2][3] This effect is achieved without producing stimulant effects on its own.[3]

CompoundEffect on Methamphetamine Self-Administration (Long Access)
This compound Significantly reduces infusions[2][3]
JJC8-088 Does not significantly reduce infusions[2]
JJC8-016 (another atypical DAT inhibitor) Significantly reduces infusions[2]

Neurochemical and Mechanistic Profile

The distinct behavioral effects of this compound are rooted in its unique interaction with the dopamine transporter (DAT).

Dopamine Transporter (DAT) Interaction

Computational models and experimental evidence suggest that this compound binds to the DAT in a manner that favors a more occluded or inward-facing conformation.[1][4] This is in stark contrast to cocaine and JJC8-088, which stabilize the DAT in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine that is associated with their reinforcing effects.[1][4]

cluster_0 Typical DAT Inhibition (Cocaine, JJC8-088) cluster_1 Atypical DAT Inhibition (this compound) Cocaine Cocaine / JJC8-088 DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds & Stabilizes Dopamine_inc Rapid Dopamine Increase DAT_outward->Dopamine_inc Blocks Reuptake Reinforcement Reinforcement & Abuse Liability Dopamine_inc->Reinforcement JJC8091 This compound DAT_occluded DAT (Occluded/Inward-Facing) JJC8091->DAT_occluded Binds & Stabilizes Dopamine_mod Modest, Slow Dopamine Increase DAT_occluded->Dopamine_mod Modulates Reuptake Therapeutic Therapeutic Effect (Reduced Seeking) Dopamine_mod->Therapeutic

Figure 1: Mechanism of Action at the Dopamine Transporter.
Effects on Extracellular Dopamine

Microdialysis studies confirm these mechanistic differences. JJC8-088 produces a rapid and robust increase in dopamine levels in the nucleus accumbens, similar to cocaine.[1] In contrast, this compound leads to a much slower, more limited, and sustained increase in extracellular dopamine.[1] This blunted neurochemical response is thought to underlie its lack of reinforcing properties.

CompoundPeak Increase in Nucleus Accumbens DopamineOnset of Action
This compound ~150% above baseline (at 56 mg/kg)[1]Slow[5]
JJC8-088 Similar to cocaine[1]Rapid[1]
Cocaine Significant, dose-dependent increaseRapid

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Intravenous Self-Administration in Rats
  • Subjects: Male Wistar or Sprague-Dawley rats with jugular vein catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.

  • Procedure:

    • Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR2, requiring two lever presses per infusion). The inactive lever has no programmed consequences. Sessions typically last for 2 hours daily.

    • Substitution/Pretreatment: Once stable responding is established, cocaine can be substituted with this compound or JJC8-088 to assess their reinforcing effects. Alternatively, rats can be pretreated with various doses of this compound or JJC8-088 (typically via intraperitoneal injection 30 minutes before the session) to evaluate their effect on cocaine self-administration.

  • Data Analysis: The primary dependent variable is the number of infusions earned. A significant decrease in cocaine infusions after pretreatment suggests a potential therapeutic effect, while self-administration of the compound alone indicates abuse liability.

start Catheter Implantation & Recovery acq Cocaine Self-Administration Training (e.g., FR2 schedule) start->acq stable Stable Responding Achieved acq->stable pretreat Pretreatment with This compound or Vehicle (i.p.) stable->pretreat test Cocaine Self-Administration Test Session pretreat->test data Measure: Number of Cocaine Infusions test->data

Figure 2: Workflow for Pretreatment Effects on Self-Administration.
Reinstatement of Drug-Seeking in Rats

  • Subjects: Rats with a history of stable cocaine self-administration.

  • Procedure:

    • Extinction: Following self-administration training, sessions are conducted where active lever presses no longer result in drug infusion or presentation of drug-associated cues. This continues until responding on the active lever significantly decreases.

    • Reinstatement Test: Once extinction criteria are met, rats are administered a priming injection of a drug (e.g., cocaine, this compound, or JJC8-088) prior to being placed back in the operant chambers. Lever presses are recorded, but no infusions are delivered.

  • Data Analysis: A significant increase in responding on the previously active lever following a drug prime, compared to extinction levels, is considered reinstatement of drug-seeking. The ability of a pretreatment to block a cocaine-induced prime is indicative of its potential to prevent relapse.

In Vivo Microdialysis
  • Subjects: Freely moving rats or mice with a microdialysis guide cannula implanted in a brain region of interest, such as the nucleus accumbens.

  • Procedure:

    • A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a baseline level of extracellular dopamine.

    • The animal is administered the test compound (e.g., this compound, JJC8-088, or cocaine), and dialysate collection continues for several hours.

  • Data Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography. Changes in dopamine levels are expressed as a percentage of the baseline.

Conclusion

The preclinical data strongly supports the continued development of this compound as a potential pharmacotherapy for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter distinguishes it from compounds with abuse liability, offering a promising avenue for treating addiction by reducing drug-seeking and preventing relapse without substituting one addiction for another. Further studies, particularly in non-human primate models and eventually in clinical trials, will be crucial to fully validate its therapeutic potential.

References

A Cross-Species Comparative Analysis of JJC8-091 Efficacy: Rodent vs. Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of JJC8-091, an atypical dopamine transporter (DAT) inhibitor, in rodent and primate models. The data presented herein is intended to inform researchers and drug development professionals on the translational potential of this compound as a pharmacotherapy for psychostimulant use disorders.

Executive Summary

This compound displays a distinct efficacy profile in rodents versus primates, a critical consideration for its clinical development. In rodent models, this compound consistently demonstrates an "atypical" DAT inhibitor profile, effectively reducing psychostimulant self-administration and reinstatement of drug-seeking behavior without exhibiting abuse potential itself.[1][2] Conversely, in nonhuman primates, the effects of this compound are more complex. While it shows some efficacy in reducing cocaine choice, it can also function as a reinforcer under certain conditions.[3][4] This disparity appears to be linked to significant differences in its binding affinity at the dopamine transporter between the two species.[5][6][7][8]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in both rodent and primate models.

Table 1: Comparative Pharmacokinetics of this compound

SpeciesDose (mg/kg)RouteHalf-life (t½)Brain Penetration
Rat10i.p.Not ReportedModerate (0.45 ± 0.18 nmol/g at 30 min)[9]
Rhesus Monkey1.9i.v.3.5 hours[5][6][7][8][10]Not Reported

Table 2: Comparative Dopamine Transporter (DAT) Binding Affinity of this compound

SpeciesPreparationKᵢ (nM)
Mouse289[11]
Rhesus MonkeyStriatum2730 ± 1270[5][6][7][8][10]

Table 3: Comparative Efficacy of this compound in Behavioral Paradigms

SpeciesModelKey Findings
RatCocaine Self-AdministrationThis compound is not self-administered.[1][2]
RatCocaine-Induced ReinstatementPretreatment with this compound (10, 30 mg/kg) significantly attenuates cocaine-triggered reinstatement.[1][2]
RatMethamphetamine Self-AdministrationSignificantly and dose-dependently reduced methamphetamine infusions in both short (1 hr) and long (6 hr) access sessions.[9][11]
Rhesus MonkeyCocaine vs. Food ChoiceChronic treatment modestly reduced cocaine allocation in one of three monkeys.[5][6][7][10]
Cynomolgus MonkeyDrug vs. Food ChoiceWhen given a choice, cocaine, but not this compound, was chosen over food.[3][4]
Rhesus MonkeyProgressive-Ratio ReinforcementFunctioned as a reinforcer with equal reinforcing strength to cocaine, although it was less potent.[3][4]

Experimental Protocols

Rodent Self-Administration and Reinstatement Studies

Objective: To assess the reinforcing effects of this compound and its potential to prevent relapse to cocaine-seeking behavior in rats.

Methodology:

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous drug delivery, and a stimulus light.

  • Subjects: Male rats with indwelling intravenous catheters.

  • Cocaine Self-Administration: Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule. Sessions were typically conducted daily.

  • This compound Self-Administration: Naive rats were given the opportunity to self-administer this compound (e.g., 0.25 or 0.5 mg/kg/infusion) to determine its reinforcing potential.

  • Reinstatement Model: Following stable cocaine self-administration, responding was extinguished by replacing cocaine with saline. Once responding ceased, reinstatement of drug-seeking behavior was triggered by a priming injection of cocaine (e.g., 10 mg/kg, i.p.). To test the efficacy of this compound, rats were pretreated with the compound before the cocaine priming injection.[1][2]

Primate Cocaine vs. Food Choice Paradigm

Objective: To evaluate the efficacy of this compound in reducing the choice to take cocaine over an alternative, non-drug reinforcer in rhesus monkeys.

Methodology:

  • Apparatus: Operant conditioning chambers equipped with two levers. One lever press resulted in the delivery of a food pellet, while the other resulted in an intravenous infusion of cocaine.

  • Subjects: Rhesus monkeys with extensive histories of cocaine self-administration and indwelling intravenous catheters.

  • Procedure: Monkeys were presented with a series of choices between different doses of cocaine and a fixed magnitude of food reinforcement (e.g., a banana-flavored food pellet). A complete cocaine dose-response curve could be determined in each session.

  • This compound Administration: The effects of both acute and chronic administration of this compound on cocaine versus food choice were evaluated.[6][10] For acute treatment, this compound was administered shortly before the session.[6][10] For chronic treatment, monkeys received daily administrations.

Mandatory Visualization

Dopamine_Transporter_Signaling_Pathway Dopamine Transporter (DAT) Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle DAT->Vesicle Dopamine Sequestration Extracellular_Dopamine Increased Extracellular Dopamine JJC8_091 This compound JJC8_091->DAT Inhibition Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA/PKC) Dopamine_Receptor->Signaling_Cascade Activation Neuronal_Response Neuronal Response (e.g., Reward, Motivation) Signaling_Cascade->Neuronal_Response Modulation

Caption: Mechanism of this compound action at the dopamine transporter.

Experimental_Workflow Cross-Species Efficacy Testing Workflow cluster_rodent Rodent Models (Rat/Mouse) cluster_primate Primate Models (Rhesus/Cynomolgus) cluster_analysis Comparative Analysis Rodent_SA Self-Administration (Cocaine/METH) Rodent_Reinstatement Reinstatement of Drug-Seeking Rodent_SA->Rodent_Reinstatement Compare_Efficacy Efficacy Comparison Rodent_SA->Compare_Efficacy Rodent_PK Pharmacokinetics Compare_PK PK Comparison Rodent_PK->Compare_PK Rodent_DAT DAT Binding Affinity Compare_DAT DAT Affinity Comparison Rodent_DAT->Compare_DAT Primate_Choice Cocaine vs. Food Choice Primate_PR Progressive-Ratio Reinforcement Primate_Choice->Primate_PR Primate_Choice->Compare_Efficacy Primate_PK Pharmacokinetics Primate_PK->Compare_PK Primate_DAT DAT Binding Affinity Primate_DAT->Compare_DAT Translational_Assessment Translational Assessment Compare_Efficacy->Translational_Assessment Compare_PK->Translational_Assessment Compare_DAT->Translational_Assessment

Caption: Workflow for the cross-species comparison of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling JJC8-091, a dopamine transporter (DAT) ligand developed for psychostimulant use disorder research, adherence to proper disposal procedures is critical for laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidelines for similar research compounds and general chemical waste management principles must be followed.

Immediate Safety and Handling

This compound is intended for research use only and should not be used in humans or animals outside of approved protocols.[1] One supplier ships this compound under ambient temperatures, classifying it as a non-hazardous chemical for transport purposes.[1] However, this classification does not preclude the need for caution during handling and disposal. As a precautionary measure, it is recommended to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent accidental release. Recommended storage conditions are dry, dark, and at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]

Disposal Procedures for this compound

Given the absence of a specific SDS, a conservative approach to the disposal of this compound is required. The following step-by-step process is based on general best practices for chemical waste disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Categorize Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be treated as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as regular trash, sharps, or biohazardous waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Containment and Labeling

  • Solid Waste: Collect solid waste, such as contaminated gloves and wipes, in a designated, leak-proof container lined with a chemically resistant bag.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the liquid waste in a compatible, sealed, and clearly labeled waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents). The date of accumulation should also be clearly visible.

Step 3: On-site Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected for disposal.

  • Ensure that the storage area is away from drains and sources of ignition.

Step 4: Professional Disposal

  • Contact EHS: The disposal of chemical waste is highly regulated. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of this compound waste.

  • Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sewer system. This can cause environmental damage and may be a violation of local regulations.

  • Avoid Incineration (without professional guidance): While incineration is a common method for chemical waste disposal, it should only be performed by a licensed facility equipped to handle such materials.

Quantitative Data Summary

Since specific quantitative data on the toxicity and environmental impact of this compound is not available, a comparative table cannot be generated. However, for context, the parent compound, Modafinil, has an SDS that indicates it is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2] This information underscores the importance of treating this compound with a similar level of caution.

ChemicalCAS NumberKnown Hazards (as per available SDS)
This compound1627576-76-4Not available; handle as a potentially hazardous research chemical.
Modafinil68693-11-8Harmful if swallowed or inhaled; may cause organ damage with repeated exposure.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

JJC8_091_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate contain_solid Contain Solid Waste in Labeled Container segregate->contain_solid Solid Waste contain_liquid Contain Liquid Waste in Labeled Container segregate->contain_liquid Liquid Waste store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

This procedural guidance is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. By following these steps, researchers can minimize risks and ensure compliance with safety regulations, thereby building a culture of trust and responsibility in the laboratory.

References

Personal protective equipment for handling JJC8-091

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JJC8-091. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The minimum required PPE for handling this and other similar chemical compounds in a laboratory setting includes:

  • Lab Coat: A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.

  • Protective Eyewear: Safety glasses with side shields are mandatory to protect the eyes from splashes or airborne particles of the compound.[1][2]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. For tasks with a higher risk of exposure, consider using double gloves.[1]

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect the skin from potential spills.[1][2][3]

II. Operational Plan: Handling and Storage

Proper operational procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product received is indeed this compound and that the container is properly labeled.

Storage:

  • Short-Term Storage (days to weeks): Store in a dry, dark place at a temperature range of 0 - 4°C.[4]

  • Long-Term Storage (months to years): For long-term storage, maintain the compound at -20°C.[4]

  • The product is generally stable for several weeks during standard shipping at ambient temperatures.[4]

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

III. Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.

Waste Collection:

  • Collect all waste materials, including unused this compound, contaminated PPE (such as gloves), and any materials used for cleaning spills, in a designated and clearly labeled hazardous waste container.

  • Ensure the waste container is compatible with the chemical properties of the compound.

Disposal Procedure:

  • Do not dispose of this compound down the drain or with general laboratory trash.

  • Follow your institution's established procedures for the pickup and disposal of chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.

  • If a Safety Data Sheet (SDS) is not available for this compound, consult with your EHS department for guidance on proper waste classification and disposal. As a derivative of modafinil, it should be treated as a potentially hazardous chemical.

IV. Summary of Safety and Logistical Information

Parameter Guideline Reference
Primary Route of Exposure Inhalation, Ingestion, Skin/Eye ContactGeneral Chemical Handling
Minimum PPE Lab coat, safety glasses with side shields, nitrile gloves, long pants, closed-toe shoes[1][2][3]
Short-Term Storage 0 - 4°C, dry and dark conditions[4]
Long-Term Storage -20°C, dry and dark conditions[4]
Handling Location Well-ventilated area, preferably a chemical fume hoodGeneral Chemical Handling
Disposal As hazardous chemical waste, in accordance with local and institutional regulationsGeneral Chemical Waste Guidelines

V. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Retrieve this compound from Storage B->C D Perform Experimental Work in Fume Hood C->D E Record Experimental Details D->E F Clean Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.